2,6-Dichloro-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUDUAJLJNTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354792 | |
| Record name | 2,6-dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-71-0 | |
| Record name | 2,6-dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-4-methylquinoline, a key intermediate in pharmaceutical research and development. The document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory synthesis and process optimization.
Core Synthesis Pathway: A Two-Step Approach
The most prevalent and well-documented method for the synthesis of this compound originates from 4'-chloro-2'-methylacetoacetanilide. This pathway involves two principal stages: an intramolecular cyclization to form the quinolone core, followed by a chlorination reaction to yield the final product.
Step 1: Cyclization of 4'-Chloro-2'-methylacetoacetanilide to 6-Chloro-4-methyl-2-quinolone
The initial step involves the acid-catalyzed intramolecular cyclization of 4'-chloro-2'-methylacetoacetanilide. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, facilitating the formation of the heterocyclic quinolone ring system. The reaction proceeds by heating the starting material in the presence of PPA.
Step 2: Chlorination of 6-Chloro-4-methyl-2-quinolone
The intermediate, 6-chloro-4-methyl-2-quinolone (which can exist in its tautomeric form, 6-chloro-2-hydroxy-4-methylquinoline), is then subjected to a chlorination agent to replace the hydroxyl group at the 2-position with a chlorine atom. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this conversion. The reaction typically requires heating the quinolone intermediate in an excess of phosphorus oxychloride.[1]
Synthesis Pathways Diagram
The following diagram illustrates the logical flow of the primary synthesis route for this compound.
Caption: Primary synthesis route for this compound.
Quantitative Data Summary
While specific yields for the direct synthesis of this compound are not extensively reported in publicly available literature, the following table summarizes key physical and chemical properties of the final product.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇Cl₂N | |
| Molecular Weight | 212.08 g/mol | |
| CAS Number | 90723-71-0 | |
| Appearance | Solid | |
| Yield | Not explicitly reported |
Detailed Experimental Protocols
The following protocols are based on established chemical principles for quinoline synthesis and chlorination of hydroxy-heterocycles. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 6-Chloro-4-methyl-2-quinolone
Materials:
-
4'-Chloro-2'-methylacetoacetanilide
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, place 4'-chloro-2'-methylacetoacetanilide.
-
Add polyphosphoric acid in a sufficient quantity to ensure a stirrable paste (typically a 1:10 to 1:20 weight ratio of starting material to PPA).
-
Heat the mixture with stirring. The temperature should be carefully monitored and maintained, typically in the range of 100-140°C.
-
Continue heating for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly to obtain crude 6-chloro-4-methyl-2-quinolone.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of this compound
Materials:
-
6-Chloro-4-methyl-2-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium bicarbonate solution (saturated) or dilute ammonium hydroxide
-
Dichloromethane or other suitable organic solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 6-chloro-4-methyl-2-quinolone.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105°C) with stirring.
-
Maintain the reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the mixture is basic.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis and Purification
The following diagram outlines the general workflow from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. For successful implementation, it is imperative that all procedures are conducted with appropriate safety measures in a well-equipped chemical laboratory. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
physicochemical properties of 2,6-Dichloro-4-methylquinoline
An In-depth Technical Guide on the Physicochemical Properties of 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 90723-71-0). While specific experimental data for this compound is limited in publicly available literature, this document outlines established methodologies for its synthesis and characterization based on well-known quinoline chemistry.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes its fundamental properties. Researchers are advised to determine experimental values for properties like melting point, solubility, and pKa upon synthesis.
| Property | Value | Source |
| CAS Number | 90723-71-0 | [1][2] |
| Molecular Formula | C₁₀H₇Cl₂N | [2][3] |
| Molecular Weight | 212.08 g/mol | [2][3] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Characterization
The synthesis of this compound can be approached through multi-step reactions common in quinoline chemistry. A plausible and efficient route involves the Combes quinoline synthesis to form a quinolinone precursor, followed by a chlorination step.
Experimental Synthesis Protocol (Representative Method)
This protocol describes a two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 6-Chloro-4-methylquinolin-2(1H)-one via Combes Reaction
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5]
-
Reaction Setup : In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a minimal amount of ethanol.
-
Addition of Reagents : Add ethyl acetoacetate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes.
-
Acid Catalysis & Cyclization : Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath. After addition, allow the mixture to warm to room temperature and then heat at 100°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is the crude 6-Chloro-4-methylquinolin-2(1H)-one.
-
Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or acetic acid.
Step 2: Chlorination to this compound
The quinolinone intermediate is converted to the final dichloro product using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]
-
Reaction Setup : In a fume hood, suspend the dried 6-Chloro-4-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction : Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Workup : After cooling to room temperature, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring to decompose the excess POCl₃.
-
Neutralization & Extraction : Basify the acidic aqueous solution with a cold concentrated sodium hydroxide or ammonium hydroxide solution to a pH of 8-9. The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification : The crude product is collected by filtration (if solid) or the organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Caption: Proposed two-step synthesis workflow for this compound.
Analytical Characterization Protocols
Standard analytical techniques are required to confirm the structure and purity of the synthesized compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A distinct singlet in the aliphatic region (around 2.5-2.8 ppm) would correspond to the C4-methyl group protons.
-
¹³C NMR : The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms, with signals for the methyl carbon, aromatic carbons, and the two carbons bonded to chlorine atoms.
-
-
Mass Spectrometry (MS) :
-
Method : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Result : The mass spectrum should show a molecular ion peak (M⁺) cluster corresponding to the molecular weight of 212.08 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M+2⁺, M+4⁺) with a ratio of approximately 9:6:1 will be a key indicator of the compound's identity.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Method : A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Purpose : HPLC is employed to determine the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity.
-
-
Infrared (IR) Spectroscopy :
-
Method : The sample can be analyzed as a KBr pellet or a thin film.
-
Expected Result : The IR spectrum will show characteristic absorption bands for C=C and C=N stretching in the aromatic ring (approx. 1500-1650 cm⁻¹), C-H stretching (approx. 2900-3100 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).
-
Caption: General workflow for the analytical characterization of the synthesized compound.
Biological Activity Context
Specific biological activity for this compound has not been reported in the reviewed literature. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[8][9] Derivatives of quinoline are known to exhibit a broad range of biological effects, including:
-
Antimalarial Activity : Chloroquine and mefloquine are famous examples of quinoline-based antimalarial drugs.[10]
-
Anticancer Activity : Many substituted quinolines have been investigated for their potential to inhibit tumor growth through various mechanisms.[9][11]
-
Antibacterial Activity : The fluoroquinolone class of antibiotics highlights the potent antibacterial properties of this scaffold.[11]
Given its structure—a halogenated quinoline—this compound represents a novel candidate for biological screening in these and other therapeutic areas. Its specific substitution pattern may offer unique interactions with biological targets, making it a compound of interest for drug discovery programs.
References
- 1. keyorganics.net [keyorganics.net]
- 2. CAS 90723-71-0 | 3H32-5-DA | MDL MFCD01316208 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis - Chempedia - LookChem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijfmr.com [ijfmr.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Structure:
Molecular Formula: C₁₀H₇Cl₂N
Canonical SMILES: Cc1cc(Cl)nc2ccc(Cl)cc12
Physicochemical Properties
Specific experimental data for the physicochemical properties of 2,6-dichloro-4-methylquinoline, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, based on the properties of structurally similar compounds, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. For context, related dichlorinated quinoline derivatives exhibit a range of melting points, and this compound would likely fall within a similar range.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 4,6-Dichloro-2-methylquinoline | 2,6-Dichloroquinoline |
| CAS Number | 90723-71-0 | 53342-53-3 | 1810-72-6[3] |
| Molecular Formula | C₁₀H₇Cl₂N | C₁₀H₇Cl₂N | C₉H₅Cl₂N[3] |
| Molecular Weight | 212.08 g/mol | 212.08 g/mol [4] | 198.05 g/mol [3] |
| Melting Point | Data not available | Data not available | 161-164 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Data not available | Solid[4] | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route reported for this compound involves the cyclization of 4'-Chloro-2'-methylacetoacetanilide.[1] While a detailed, step-by-step protocol for this specific transformation is not publicly available, a general procedure for the synthesis of quinoline derivatives from acetoacetanilides can be adapted. This typically involves a cyclization reaction promoted by a dehydrating agent or acid catalyst.
General Experimental Workflow for Quinoline Synthesis from Acetoacetanilides:
Caption: General workflow for the synthesis of quinoline derivatives.
Detailed Hypothetical Protocol (Adaptable for this compound):
-
Reaction Setup: To a solution of 4'-Chloro-2'-methylacetoacetanilide (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA) is added cautiously at room temperature.
-
Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-water. The mixture is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Spectroscopic Data
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.
Table 2: Predicted and Analogous Spectral Data
| Technique | This compound (Predicted) | 4,6-Dichloro-2-methylquinoline (Experimental) | 2,6-Dichloroquinoline (Experimental) |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methyl protons (δ ~2.5 ppm) | Aromatic protons and a methyl singlet are expected. | Aromatic protons in the range of δ 7.5-8.5 ppm. |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Methyl carbon (δ ~20 ppm) | Aromatic and methyl carbons would be observed. | Aromatic carbons in the range of δ 120-150 ppm. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 211/213/215 (due to chlorine isotopes) | Molecular ion peak expected at m/z 211/213/215. | Molecular ion peak at m/z 197/199/201. |
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the quinoline scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives of quinoline have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Potential Areas of Investigation:
-
Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[6][7][8] The presence of chloro and methyl groups on the quinoline ring of this compound makes it a candidate for screening against various pathogenic microorganisms.
-
Anticancer Activity: Substituted quinolines have been investigated as cytotoxic agents against various cancer cell lines.[9] The specific substitution pattern of this compound may confer unique interactions with biological targets relevant to cancer progression.
-
Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit a variety of enzymes.[10][11][12] The structural features of this compound suggest it could be explored as an inhibitor for kinases, proteases, or other enzymes implicated in disease.
Hypothetical Signaling Pathway Interaction:
Given the prevalence of quinoline derivatives as kinase inhibitors, a potential mechanism of action for this compound in a cancer context could involve the inhibition of a key signaling pathway, such as the EGFR pathway.
References
- 1. This compound | 90723-71-0 [chemicalbook.com]
- 2. 2,6-Dichloro-4-phenylquinoline | 10352-30-4 | Benchchem [benchchem.com]
- 3. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-2-methylquinoline AldrichCPR 53342-53-3 [sigmaaldrich.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Dichlorinated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. The introduction of chlorine atoms onto this heterocyclic system can significantly modulate the pharmacological profile, leading to potent agents with diverse therapeutic potential. This technical guide provides an in-depth overview of the biological activities of dichlorinated quinolines, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a synthesis of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Dichlorinated quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways crucial for tumor growth and survival.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various dichlorinated quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound/Analog | Cell Line(s) | Assay Type | IC50 / GI50 (µM) | Reference(s) |
| 4,7-Dichloroquinoline | A549 (Non-small cell lung cancer), H460 (Non-small cell lung cancer) | Proliferation Assay | 71.3 ± 6.1 (A549), 55.6 ± 12.5 (H460) | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast adenocarcinoma), MDA-MB-468 (Breast adenocarcinoma) | Growth Inhibition | >10.85 (MCF-7), 7.35-8.73 (MDA-MB-468) | [2] |
| Butyl-(7-chloro-quinolin-4-yl)-amine | MCF-7 (Breast adenocarcinoma), MDA-MB-468 (Breast adenocarcinoma) | Growth Inhibition | 36.77 (MCF-7), 24.36 (MDA-MB-468) | [2] |
| Analogs of 5,7-dichloroquinolin-8-amine | MCF-7 (Breast adenocarcinoma) | Cytotoxicity Assay | One glycoconjugate showed an IC50 of 78.1 ± 9.3 | [3] |
| 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives (Structurally Related) | 60 human tumor cell lines | Growth Inhibition | GI50 (MG-MID) = 1.95 for N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | [4] |
Signaling Pathways in Cancer
Dichlorinated quinolines can influence critical signaling pathways within cancer cells, leading to their demise. Two prominent pathways are the apoptosis cascade and the NF-κB signaling pathway.
Apoptosis Induction: Certain quinoline derivatives trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of key executioner proteins called caspases.[3][5][6]
NF-κB Pathway Inhibition: The NF-κB transcription factor is a key regulator of inflammation and cell survival, and its dysregulation is linked to cancer. Some quinoline molecules have been shown to inhibit the canonical NF-κB pathway, potentially by interfering with the DNA-binding activity of NF-κB.[7][8]
Antimicrobial Activity
Dichlorinated quinolines also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
| Compound/Analog | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Novel Quinoline-Sulfonamide Hybrids (QS series) | E. coli, E. faecalis, P. aeruginosa, S. typhi | 64-512 | [9] |
| Oxazino Quinoline and Quinoline Derivatives | S. epidermidis, S. aureus, E. faecalis, E. faecium | Data synthesized from multiple sources | [9] |
| 2-sulfoether-4-quinolone scaffolds | S. aureus, B. cereus | 0.8 µM (most potent compound) | [10] |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (dormant) | IC50: 2.2-10 | [10] |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (active) | IC50: 1.9-6.9 | [10] |
| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [11] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | [12] |
| 7-Chloroquinoline Sulphonamide Derivatives | Penicillium simplicissimum, Aspergillus niger | Showed strong antifungal activity | [13] |
Enzyme Inhibition
The biological effects of dichlorinated quinolines can often be attributed to their ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogenic organisms or cancer cells.
Quantitative Enzyme Inhibition Data
| Compound/Analog | Target Enzyme | Assay Type | IC50 | Reference(s) |
| 4,6,7-substituted quinolines (analogs of cabozantinib) | c-Met kinase | Kinase Inhibition Assay | 19 nM and 64 nM for derivatives 27 and 28 respectively | [14] |
| Quinoline derivatives | Pim-1 kinase | Ser/Thr KinEase assay | GI50 values of 2.60 µM, 2.81 µM, and 1.29 µM for compounds 3-5 | [15] |
| Quinoline-based compounds | DNA gyrase | DNA supercoiling assay | 26.57 to 84.84 μM | [2] |
| Quinoline-based conjugates | COX-2 | Enzyme Inhibition Assay | 5.0 -17.6 µM | [2] |
| Quinoline-based conjugates | 5-LOX | Enzyme Inhibition Assay | 0.6 and 8.5 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of dichlorinated quinolines. Below are representative protocols for key experiments.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18][19]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[16]
-
96-well plates[16]
-
Dichlorinated quinoline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[18]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[16]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the dichlorinated quinoline compounds.[17] Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[20]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[18]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[9]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Workflow:
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]
-
96-well microtiter plates
-
Dichlorinated quinoline compounds
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension adjusted to the turbidity of a 0.5 McFarland standard.[9]
-
Serial Dilution: Prepare two-fold serial dilutions of the dichlorinated quinoline compounds in the microtiter plate.[9]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
In Vitro Antimalarial Assay
The in vitro antimalarial activity of dichlorinated quinolines is typically assessed against cultured Plasmodium falciparum.
Principle: The growth of the malaria parasite in human erythrocytes is measured in the presence of varying concentrations of the test compound. Inhibition of parasite growth is often determined by measuring parasite-specific lactate dehydrogenase (pLDH) activity or by using DNA intercalating dyes like SYBR Green I.[21][22]
Procedure Outline:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive and resistant strains) in human erythrocytes in RPMI medium supplemented with human plasma or serum.[21]
-
Drug Dilution: Prepare serial dilutions of the dichlorinated quinoline compounds in a 96-well plate.
-
Infection and Treatment: Add parasitized erythrocytes to the wells.
-
Incubation: Incubate the plates for 72 hours under a specific gas mixture (e.g., 93% N2, 4% CO2, and 3% O2).[21]
-
Growth Measurement: Determine parasite growth by assaying for pLDH activity or by staining with SYBR Green I and measuring fluorescence.[21][22]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[21]
Kinase Inhibition Assay
The inhibitory effect of dichlorinated quinolines on specific kinases can be determined using various commercially available assay kits.
Principle: These assays typically measure the amount of ADP produced as a result of the kinase phosphorylating its substrate. The amount of ADP is then correlated with kinase activity.
General Workflow:
Procedure Outline:
-
Compound Dilution: Prepare serial dilutions of the dichlorinated quinoline inhibitor.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction for a defined period at an optimal temperature.
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of ADP produced.
-
IC50 Determination: Plot the signal against the inhibitor concentration to determine the IC50 value.[23]
References
- 1. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmphs.com [ijmphs.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro cultivation of Plasmodium falciparum and the antimalarial assay [bio-protocol.org]
- 22. iddo.org [iddo.org]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,6-Dichloro-4-methylquinoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous synthetic pharmaceuticals, agrochemicals, and dyes.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 2,6-dichloro-4-methylquinoline, a specific derivative, and its analogs, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While specific data on this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a comprehensive overview for research and development purposes.
Synthesis of the Quinoline Core
The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.
Classical Synthetic Methods
Traditional methods for quinoline synthesis often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors, typically under acidic conditions.[2]
-
Skraup Synthesis: This is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The reaction can be vigorous and requires careful control.[2]
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or Brønsted acid.
-
Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of anilines with β-diketones.
-
Friedländer Synthesis: This is a straightforward synthesis of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.
Green Synthesis Approaches
In recent years, there has been a shift towards more environmentally friendly "green" synthetic methods. These approaches aim to reduce the use of hazardous materials and energy consumption.[1] Green methods for quinoline synthesis include the use of:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
-
Ultrasonic Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates.[1]
-
Green Catalysts: The use of reusable and non-toxic catalysts, such as nanocatalysts, is a key aspect of green quinoline synthesis.[1][3]
-
Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a crucial principle of green chemistry.[1]
Synthesis of this compound
Specific synthetic routes to this compound have been reported, often starting from appropriately substituted anilines. One documented approach involves the synthesis from 4'-Chloro-2'-methylacetoacetanilide.[4] A general workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for this compound.
Biological Activities of Quinoline Derivatives
Quinoline derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes in cancer cells.
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression, often leading to arrest in specific phases, is another mechanism by which these compounds can exert their anticancer effects.
Antimicrobial Activity
The quinoline core is present in several established antimicrobial agents. Research continues to explore novel quinoline derivatives for their efficacy against a range of pathogens.
-
Antibacterial Activity: Halogenated quinolines and their derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]
-
Antifungal Activity: Certain quinoline analogs have also demonstrated potential as antifungal agents.
Quantitative Data on Biological Activity
While specific quantitative data for this compound is scarce, the following tables summarize the biological activities of structurally related quinoline derivatives to provide a comparative context.
Table 1: Cytotoxicity of Quinoline Analogs in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | NCI-H226 (Non-small cell lung cancer) | 0.94 | [7] |
| 11 | MDA-MB-231/ATCC (Breast cancer) | 0.04 | [7] |
| 11 | SF-295 (CNS cancer) | <0.01 | [7] |
| 15a | Mean GI50 across 60 cell lines | 3.02 | [7] |
| 15b | Mean GI50 across 60 cell lines | 3.89 | [7] |
| Compound 4 | MDA-MB-468 (Breast cancer) | 11.01 | [8] |
| Compound 5 | MDA-MB-468 (Breast cancer) | 8.73 | [8] |
| Compound 10 | MDA-MB-468 (Breast cancer) | 7.35 | [8] |
| 2a | U937 (Histiocytic lymphoma) | 0.7 | [3] |
| 2a | HL60 (Acute promyelocytic leukemia) | 0.2 | [3] |
| 4c | U937 (Histiocytic lymphoma) | 1.2 | [3] |
| 4c | HL60 (Acute promyelocytic leukemia) | 0.3 | [3] |
Table 2: Antimicrobial Activity of Quinoline Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6c | MRSA | 0.75 | [9] |
| 6c | VRE | 0.75 | [9] |
| 6l | MRSA | 1.50 | [9] |
| 6o | MRSA | 2.50 | [9] |
| 2S | Multiple strains | 3.12 | |
| Compound 7 | S. aureus ATCC25923 | 0.031 | |
| Compound 7 | MRSA ATCC43300 | 0.063 |
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways.
Kinase Inhibition and Downstream Signaling
A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases. This can disrupt major signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Simplified kinase inhibition signaling pathway.
Induction of Apoptosis
Quinoline derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Overview of apoptosis induction pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.
General Synthesis of a 2-Substituted Quinoline Derivative
Materials:
-
2-Chloro-quinoline precursor
-
Desired nucleophile (e.g., amine, thiol)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K2CO3)
-
Phase-transfer catalyst (e.g., TEBAC) (optional)
Procedure:
-
To a stirred solution of the 2-chloro-quinoline (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in DMF, add the base (e.g., K2CO3, 1.1 equivalents) and optionally a phase-transfer catalyst at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compounds (quinoline derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (quinoline derivatives)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
In a multi-well plate, add the kinase, substrate, and various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound and its analogs represent a versatile scaffold with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While further research is needed to fully elucidate the biological activity profile of the parent compound, the data from structurally related derivatives provide a strong rationale for its continued investigation. The synthetic methodologies and experimental protocols outlined in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel quinoline-based therapeutic agents. The exploration of their mechanisms of action, particularly their effects on key cellular signaling pathways, will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2,6-Dichloro-4-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-methylquinoline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data. A workflow for the spectroscopic analysis of synthesized organic compounds is also presented.
Spectroscopic Data Summary
While a complete, publicly available dataset for this compound is not readily found in a single source, the following tables summarize the expected and observed spectral characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | H5 |
| ~ 7.6 - 7.8 | d | 1H | H7 |
| ~ 7.5 - 7.7 | s | 1H | H3 |
| ~ 7.4 - 7.6 | dd | 1H | H8 |
| ~ 2.6 - 2.8 | s | 3H | -CH3 |
Note: Predicted values are based on the analysis of similar chloro- and methyl-substituted quinoline scaffolds. Actual experimental values may vary.
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 162 | C2 (C-Cl) |
| ~ 148 - 150 | C4 (C-CH3) |
| ~ 146 - 148 | C8a |
| ~ 135 - 137 | C6 (C-Cl) |
| ~ 130 - 132 | C8 |
| ~ 128 - 130 | C5 |
| ~ 125 - 127 | C4a |
| ~ 123 - 125 | C7 |
| ~ 121 - 123 | C3 |
| ~ 18 - 20 | -CH3 |
Note: Predicted values are based on the analysis of similar chloro- and methyl-substituted quinoline scaffolds. Actual experimental values may vary.
Table 3: IR Spectral Data (Characteristic Absorptions)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 3000 | Medium | Aliphatic C-H stretch (-CH3) |
| 1600 - 1620 | Medium to Strong | C=N stretch (quinoline ring) |
| 1500 - 1580 | Strong | C=C stretch (aromatic ring) |
| 1000 - 1200 | Strong | C-Cl stretch |
| 800 - 900 | Strong | C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 211/213/215 | ~100 / ~65 / ~10 | [M]+• (Molecular ion with isotopic pattern for two Cl atoms) |
| 196/198/200 | Variable | [M-CH3]+ |
| 176/178 | Variable | [M-Cl]+ |
| 140 | Variable | [M-2Cl-H]+ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for 1H NMR and 100 MHz for 13C NMR.
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: The 1H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are typically averaged.
-
13C NMR Acquisition: The 13C NMR spectrum is recorded with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s are used. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for 1H and 13C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically a Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent, Shimadzu) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
-
GC-MS Analysis: The sample solution is injected into the GC, where the compound is separated from any impurities. The GC is interfaced with the mass spectrometer. The mass spectrum is recorded in the m/z range of 50-500.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is also examined to provide additional structural information. The characteristic isotopic pattern for a dichloro-substituted compound is a key diagnostic feature.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
The Solubility of 2,6-Dichloro-4-methylquinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-dichloro-4-methylquinoline in organic solvents, a critical parameter for its application in research and drug development. A comprehensive review of available literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a framework for understanding and determining its solubility. It includes a generalized experimental protocol for solubility determination, illustrative solubility data for structurally analogous quinoline derivatives, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists working with this compound and related compounds, enabling them to establish its solubility profile for various applications, from synthesis to biological screening.
Introduction
Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many synthetic compounds with diverse biological activities, making them significant in medicinal chemistry. The specific compound, this compound, is a halogenated derivative whose utility in synthetic chemistry and potential biological activity is of interest to researchers. The solubility of a compound is a fundamental physicochemical property that significantly influences its bioavailability, formulation, and efficacy in chemical and biological assays.[1] A thorough understanding of the solubility of this compound in various organic solvents is therefore crucial for its effective use in research and development.[1]
While quinoline derivatives, in general, tend to be soluble in organic solvents, the specific solubility of this compound is influenced by its distinct substitution pattern.[2][3] The presence of two chlorine atoms and a methyl group on the quinoline core will modulate its interaction with different solvents. This guide provides the necessary protocols and comparative data to facilitate the determination of its precise solubility characteristics.
Quantitative Solubility Data for Analogous Quinoline Derivatives
Specific, experimentally determined quantitative solubility data for this compound is not extensively reported in the scientific literature. However, the solubility of structurally similar quinoline derivatives can provide valuable insights into its likely behavior in common organic solvents. The following table summarizes available quantitative solubility data for other chlorinated and methylated quinoline derivatives.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |
| 4-Methylquinoline | Ethanol, Ether, Acetone | Not Specified | Soluble |
| 4-Methylquinoline | Water | Not Specified | Slightly soluble |
Table compiled from data in[2][4].
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound in an organic solvent.[2] This method, often referred to as the shake-flask method, is widely accepted for its accuracy and reliability.[1]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, chloroform, acetone)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]
-
-
Separation of Undissolved Solid:
-
Quantification of Solute Concentration:
-
The concentration of this compound in the filtered saturated solution can be determined using a suitable analytical technique.
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).[1]
-
Create a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at λmax.[1]
-
Dilute the saturated solution to bring its absorbance within the linear range of the calibration curve and measure its absorbance.[1]
-
Calculate the concentration of the saturated solution based on the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for the compound.[5]
-
Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.
-
Inject a known volume of the filtered saturated solution and determine its concentration from the calibration curve.
-
-
Gravimetric Analysis:
-
Pipette a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.[1]
-
Carefully evaporate the solvent.[1]
-
The difference in weight of the dish before and after evaporation gives the mass of the dissolved solid.[1]
-
Calculate the solubility in units such as g/L or mg/mL.[1]
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
The Untapped Potential of 2,6-Dichloro-4-methylquinoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its versatile structure has been successfully modified to develop a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[3][4] Within this diverse family, halogenated quinolines, particularly those bearing chloro-substituents, have garnered significant attention for their potential to enhance biological efficacy. This technical guide focuses on the potential applications of a specific, yet underexplored, derivative: 2,6-dichloro-4-methylquinoline.
While direct and extensive biological data for this compound is sparse in publicly available literature, this guide will extrapolate its potential based on the well-documented activities of structurally related dichloro- and methyl-substituted quinoline analogs. By examining the synthesis, established biological activities of similar compounds, and relevant signaling pathways, we aim to provide a comprehensive resource to stimulate and guide future research into this promising molecule.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by chlorination, or by utilizing appropriately substituted precursors. One common strategy involves the cyclization of a substituted aniline with a β-ketoester or a similar carbonyl compound, followed by chlorination of the resulting quinolinone.
A plausible synthetic route starts from 4'-chloro-2'-methylacetoacetanilide, which can undergo cyclization to form the corresponding 6-chloro-4-methyl-quinolin-2-one. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then yield the target compound, this compound.
General Synthetic Workflow:
References
The Quinoline Core: A Historical and Synthetic Guide to a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true potential was unlocked through the development of synthetic methodologies that allowed for the creation of a vast array of substituted derivatives.[1] These derivatives have proven to be a "privileged scaffold," forming the core of drugs with a wide spectrum of therapeutic applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, detailing the seminal synthetic reactions that enabled their exploration, quantitative data on their efficacy, and the experimental protocols for their creation.
Foundational Syntheses of the Quinoline Ring
The late 19th century saw a flurry of activity in synthetic organic chemistry, leading to the development of several named reactions that remain fundamental to quinoline synthesis. These methods provided the chemical tools necessary to build the quinoline core from simple acyclic precursors, paving the way for systematic structure-activity relationship (SAR) studies.
The Skraup Synthesis (1880)
The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup.[3] The reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4] The reaction is notoriously exothermic but provides a direct route to the parent quinoline and its derivatives.[3][4]
The mechanism begins with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type conjugate addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[4]
// Relationships Glycerol -> Acrolein [label="-2 H₂O", headport="w", tailport="e", color="#5F6368"]; H2SO4 -> Glycerol [style=invis]; Aniline -> Michael_Adduct [label="Michael Addition", headport="w", tailport="e", color="#5F6368"]; Acrolein -> Michael_Adduct [style=invis]; Michael_Adduct -> Dihydroquinoline [label="Cyclization &\nDehydration", headport="w", tailport="e", color="#5F6368"]; Dihydroquinoline -> Quinoline [label="Oxidation", headport="w", tailport="e", color="#5F6368"]; Oxidant -> Dihydroquinoline [style=invis];
// Invisible edges for alignment H2SO4 -> Acrolein [style=invis]; Oxidant -> Quinoline [style=invis]; }
Caption: Workflow for the Skraup Synthesis of Quinoline.
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5] This variation allows for the synthesis of a wider range of substituted quinolines, particularly those with substituents on the pyridine ring.[6] The reaction is acid-catalyzed and, like the Skraup synthesis, can suffer from side reactions like polymerization of the carbonyl compound, leading to tar formation.[6][7]
The Friedländer Synthesis (1882)
Developed by Paul Friedländer, this synthesis offers a more convergent and often milder route to polysubstituted quinolines.[8] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or ester).[9][10] The Friedländer synthesis is highly versatile and avoids the harsh, oxidizing conditions of the Skraup reaction, generally providing higher yields and cleaner products.[11]
Caption: Logical workflow of the Friedländer Synthesis.
Other Foundational Syntheses
Several other classical methods were developed during this period, each offering unique advantages for accessing specific substitution patterns:
-
Combes Synthesis (1888): The acid-catalyzed condensation of an aniline with a 1,3-diketone to form 2,4-disubstituted quinolines.
-
Conrad-Limpach-Knorr Synthesis (1887): This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines (Conrad-Limpach product) under kinetic control at lower temperatures or 2-hydroxyquinolines (Knorr product) under thermodynamic control at higher temperatures.
-
Pfitzinger Reaction: This method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.
Data Presentation: Yields of Classical Syntheses
The efficiency of these foundational reactions is highly dependent on the nature of the substituents on the starting materials. The following tables summarize representative yields.
Table 1: Representative Yields of the Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Aniline | Nitrobenzene | Quinoline | 84-91 | [4] |
| p-Hydroxyaniline | As₂O₅ / Air | 6-Hydroxyquinoline | 66-77 | [12] |
| p-Methoxyaniline | Nitrobenzene | 6-Methoxyquinoline | 62 | [12] |
| p-Chloroaniline | As₂O₅ | 6-Chloroquinoline | 51 | [12] |
| m-Toluidine | Nitrobenzene | 7-Methylquinoline | 73-77 | [4] |
| o-Nitroaniline | Glycerol (acts as reductant) | 8-Nitroquinoline | 48 |[12] |
Table 2: Representative Yields of the Doebner-von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Aniline | Crotonaldehyde | 2-Methylquinoline (Quinaldine) | 42-76 | [13] |
| Aniline | Cinnamaldehyde | 2-Phenylquinoline | 89 | |
| p-Toluidine | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85 | |
| p-Anisidine | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81 |
| p-Chloroaniline | Crotonaldehyde | 6-Chloro-2-methylquinoline | 72 | |
Table 3: Representative Yields of the Friedländer Synthesis
| 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | ~70 | [8] |
| 2-Aminobenzaldehyde | Acetaldehyde | Quinoline | High | [1] |
| 2-Aminoacetophenone | Acetaldehyde | 2-Methylquinoline | High | [1] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Ethyl 2-methyl-4-phenyl-7-chloroquinoline-3-carboxylate | 95 | [10] |
| 2-Amino-5-nitrobenzophenone | Cyclohexanone | 9-Nitro-1,2,3,4-tetrahydroacridine | 91 |[10] |
Experimental Protocols
The following protocols are representative of the classical syntheses and are adapted from established procedures.
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[4]
-
Reaction Setup: In a 2-L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, cautiously mix aniline (93 g, 1.0 mole), glycerol (240 g, 2.6 moles), nitrobenzene (61.5 g, 0.5 mole), and ferrous sulfate heptahydrate (10 g).
-
Acid Addition: Slowly, and with efficient cooling in an ice bath, add concentrated sulfuric acid (100 mL) in small portions to the stirred mixture.
-
Heating: In a fume hood, gently heat the mixture. The reaction is highly exothermic and will soon begin to boil vigorously without external heating. If the reaction becomes too violent, external cooling may be necessary. Once the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours.
-
Work-up: Allow the mixture to cool to room temperature and dilute with water. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Isolation and Purification: Perform a steam distillation to isolate the crude quinoline from the reaction mixture. Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C. The expected yield is 84-91%.[4]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol is adapted from established procedures designed to minimize tar formation.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine freshly distilled aniline (1.0 eq) and 6 M hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde (2.5 eq) to the stirred aniline hydrochloride solution. The acetaldehyde undergoes an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize polymerization.
-
Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride to the reaction mixture. Heat the reaction to reflux for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 3: Friedländer Synthesis of 2-Methylquinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955).
-
Reaction Setup: In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).
-
Catalysis: Add 10 mL of a 10% aqueous sodium hydroxide solution and swirl the mixture to ensure homogeneity.
-
Reaction: Allow the mixture to stand at room temperature for 12 hours. During this time, the product will crystallize out of the solution.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from ethanol to obtain pure 2-methylquinoline.
Historical Development of Substituted Quinolines as Therapeutic Agents
The ability to synthesize a wide variety of substituted quinolines spurred investigations into their biological activities, leading to the discovery of several landmark drugs.
Antimalarial Agents: The First Triumph
The story of quinoline in medicine begins with quinine , an alkaloid isolated from the bark of the Cinchona tree in 1820.[14] For centuries, Cinchona bark was the only effective treatment for malaria.[15] The complex structure of quinine inspired chemists to synthesize simpler, quinoline-based analogues.
The breakthrough came with the synthesis of Chloroquine in 1934 by German scientists at Bayer, who named it Resochin.[4] This 4-aminoquinoline derivative proved to be a highly effective and inexpensive antimalarial drug, becoming a cornerstone of the WHO's global malaria eradication campaign after World War II.[4] Its mechanism of action involves accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally polymerizes toxic heme into inert hemozoin crystals; chloroquine is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[6][16]
// Pathway Hemoglobin -> Heme [label="Digestion", color="#5F6368"]; Heme -> Hemozoin [label="Polymerization\n(Detoxification)", color="#5F6368"]; Heme -> Death [label="Toxicity Accumulation", color="#EA4335"];
// Inhibition Chloroquine -> Block [dir=none, color="#4285F4"]; Block -> Hemozoin [label="Inhibits", color="#4285F4", style=dashed, arrowhead=tee];
// Invisible edges for layout Hemozoin -> Death [style=invis]; }
Caption: Chloroquine's mechanism of action in the malaria parasite.
Table 4: In Vitro Activity of Key Antimalarial Quinolines
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Chloroquine | Sensitive (e.g., 3D7) | 6.3 - 30 | [15] |
| Chloroquine | Resistant (e.g., W2) | > 100 (e.g., 382) | [15][17] |
| Quinine | Sensitive / Resistant | 100 - 500 | [18] |
| Mefloquine | Sensitive (e.g., W2) | ~24 - 30 | [17][18] |
| Piperaquine | Resistant (e.g., W2) | 5.6 - 17.3 |[17] |
Antibacterial Agents: The Rise of the Fluoroquinolones
The next major chapter in the history of substituted quinolines began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[7][9] This compound, a 1,8-naphthyridine derivative (a quinoline isostere), showed activity against Gram-negative bacteria and became the first clinically useful quinolone antibiotic, primarily for treating urinary tract infections.[2]
The true potential of this class was realized with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones . Norfloxacin , patented in 1978, was the first of this new generation, showing a broader spectrum of activity.[9] This was quickly followed by highly successful drugs like Ciprofloxacin (1986).[2] These agents act by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2]
Table 5: In Vitro Activity of Early Quinolone Antibiotics
| Compound | Organism | MIC (μg/mL) | Reference(s) |
|---|---|---|---|
| Nalidixic acid | E. coli | 4 - 16 | [19][20] |
| Nalidixic acid | S. typhi | ≤1 - ≥32 | [20] |
| Ciprofloxacin | E. coli | 0.004 - 0.03 | [2] |
| Ciprofloxacin | P. aeruginosa | 0.12 - 0.5 | [2] |
| Norfloxacin | E. coli | 0.03 - 0.25 | [2] |
| Ofloxacin | S. typhi | ≤0.06 - ≥0.125 |[20] |
Anticancer Agents: Targeting Fundamental Cell Processes
The quinoline scaffold is also prevalent in anticancer drug discovery. One of the most significant early discoveries was Camptothecin , a natural quinoline alkaloid isolated in 1966 from the tree Camptotheca acuminata.[14] Camptothecin and its synthetic analogues, such as Topotecan and Irinotecan, are potent anticancer agents. Their mechanism involves the inhibition of DNA topoisomerase I.[14] This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA (the "cleavage complex"), preventing the re-ligation of the DNA strand.[5] When a replication fork collides with this stabilized complex, it leads to a permanent, lethal double-strand break, triggering apoptosis in the cancer cell.[5][14]
// Normal Pathway DNA -> Complex [label="Binding & Cleavage", color="#5F6368"]; Top1 -> Complex [style=invis]; Complex -> Religated [label="Re-ligation", color="#5F6368"];
// Inhibition Pathway Camptothecin -> Complex [label="Stabilizes", color="#4285F4", style=dashed, arrowhead=tee]; Complex -> DSB [label="Blocks Re-ligation", color="#EA4335"]; DSB -> Apoptosis [color="#EA4335"]; }
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
More recently, synthetic substituted quinolines have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling, such as VEGFR, EGFR, and c-Met.[21]
Table 6: Representative In Vitro Anticancer Activity of Substituted Quinolines
| Compound Class / Name | Cancer Cell Line | IC₅₀ (µM) | Target / Mechanism | Reference(s) |
|---|---|---|---|---|
| Combretastatin A-4 Analogue (12c) | MCF-7 (Breast) | 0.010 | Tubulin Polymerization Inhibitor | [11] |
| Combretastatin A-4 Analogue (12c) | HCT-116 (Colon) | 0.021 | Tubulin Polymerization Inhibitor | [11] |
| Quinoline-Chalcone Hybrid (24d) | K562 (Leukemia) | 0.009 | Tubulin Polymerization Inhibitor | [22] |
| Quinoline-Chalcone Hybrid (24d) | A549 (Lung) | 0.016 | Tubulin Polymerization Inhibitor | [22] |
| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | c-Met Kinase Inhibitor | [21] |
| 4-Anilino quinoline (38) | MCF-7 (Breast) | 0.72 (PI3K) / 2.62 (mTOR) | PI3K/mTOR Inhibitor |[21] |
Conclusion
From its humble origins as a component of coal tar, the quinoline nucleus has become one of the most important and versatile scaffolds in medicinal chemistry. The pioneering synthetic work of the late 19th century provided the foundation for over a century of drug discovery, leading to essential medicines that have had a profound impact on global health. The historical journey of substituted quinolines—from the natural antimalarial quinine to the synthetic powerhouse chloroquine, the revolutionary fluoroquinolone antibacterials, and a diverse array of potent anticancer agents—demonstrates the enduring power of synthetic chemistry to address critical medical needs. The continued exploration of new synthetic routes and the application of modern drug design principles ensure that the quinoline core will remain a vital component in the development of future therapeutics.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecommons.aku.edu [ecommons.aku.edu]
- 21. Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-methylquinoline from 4-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-dichloro-4-methylquinoline, a key intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the reaction of 4-chloroaniline and ethyl acetoacetate to form 6-chloro-4-methyl-2-hydroxyquinoline, followed by chlorination to yield the final product. This protocol offers a reproducible and scalable method for obtaining high-purity this compound.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substituted quinoline, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein is based on established quinoline synthesis methodologies, specifically the Conrad-Limpach-Knorr synthesis, followed by a deoxychlorination reaction.
Reaction Scheme
The overall two-step synthesis of this compound from 4-chloroaniline is depicted below:
Step 1: Synthesis of 6-chloro-4-methyl-2-hydroxyquinoline
4-Chloroaniline reacts with ethyl acetoacetate to form an acetoacetanilide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield 6-chloro-4-methyl-2-hydroxyquinoline.
Step 2: Synthesis of this compound
The hydroxyl group of 6-chloro-4-methyl-2-hydroxyquinoline is subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | |
| 6-Chloro-4-methyl-2-hydroxyquinoline | ![]() | C₁₀H₈ClNO | 193.63 |
| This compound | ![]() | C₁₀H₇Cl₂N | 212.08 |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Formation of 6-chloro-4-methyl-2-hydroxyquinoline | 4-Chloroaniline, Ethyl acetoacetate, H₂SO₄ | None | 110-140 | 2-4 | 75-85 |
| 2 | Chlorination | 6-Chloro-4-methyl-2-hydroxyquinoline, POCl₃ | None | 100-110 | 2-3 | 80-90 |
Experimental Protocols
Step 1: Synthesis of 6-chloro-4-methyl-2-hydroxyquinoline
This procedure is adapted from the Knorr quinoline synthesis, a variation of the Conrad-Limpach synthesis, which favors the formation of 2-hydroxyquinolines.[1]
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Stir the mixture and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) with caution, as the reaction may be exothermic.
-
Heat the reaction mixture to 110-140 °C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will likely solidify.
-
Add ethanol to the reaction mixture and heat to reflux for a short period to dissolve the product.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven to obtain 6-chloro-4-methyl-2-hydroxyquinoline as a solid.
Step 2: Synthesis of this compound
This protocol utilizes phosphorus oxychloride as the chlorinating agent to convert the 2-hydroxyquinoline intermediate to the desired 2-chloroquinoline.[2][3]
Materials:
-
6-Chloro-4-methyl-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Ice bath
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, place 6-chloro-4-methyl-2-hydroxyquinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in a fume hood. This quenching process is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Mandatory Visualization
References
Application Notes and Protocols for the Combes Synthesis of 2,4-Disubstituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Combes synthesis, a classic and versatile method for the preparation of 2,4-disubstituted quinolines. This powerful acid-catalyzed reaction condenses anilines with β-diketones to form the quinoline core, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2]
Introduction
The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials. Specifically, 2,4-disubstituted quinolines have garnered significant attention in drug discovery, exhibiting promising anticancer, antimalarial, and antibacterial properties.[3][4] The Combes synthesis, first reported in 1888, offers a straightforward and efficient route to this important class of compounds.[5][6] The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by an intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring.[2][7]
Reaction Mechanism and Scope
The Combes synthesis is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[5] The general mechanism involves two main stages:
-
Enamine Formation: The reaction initiates with the acid-catalyzed condensation of an aniline with a β-diketone, leading to the formation of a Schiff base which then tautomerizes to the more stable enamine intermediate.[2][7]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the aromatic ring. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final 2,4-disubstituted quinoline.[2][7]
The choice of aniline and β-diketone allows for a wide variety of substituents to be incorporated into the quinoline scaffold, making it a highly adaptable synthetic tool.
Experimental Protocols
Detailed methodologies for the synthesis of representative 2,4-disubstituted quinolines via the Combes synthesis are provided below.
Protocol 1: Synthesis of 2,4-Dimethylquinoline
This protocol outlines the synthesis of the parent 2,4-dimethylquinoline from aniline and acetylacetone.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Crushed ice
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline (1.0 eq) in ethanol.
-
To this solution, add acetylacetone (1.1 eq).
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture, ensuring the temperature does not exceed 40°C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution with a 10% NaOH solution until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with cold water, and allow it to air dry.
-
Purify the crude 2,4-dimethylquinoline by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2,4-Diethylquinoline
This protocol describes an extension of the Combes synthesis using a higher β-diketone to produce 2,4-diethylquinoline.
Materials:
-
Aniline
-
3,5-Heptanedione
-
Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
A mixture of 3,5-heptanedione (0.11 mole) and freshly distilled aniline (0.10 mole) is boiled under gentle reflux for 1.5 hours.
-
After allowing the mixture to cool, add 50 ml of distilled water.
-
Extract the product with benzene and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the intermediate anil as a yellow oil (yield: 81%), which can be used in the next step without further purification.
Protocol 3: Synthesis of 2-Isopropyl-4-methylquinoline
This protocol details the synthesis of a quinoline with different alkyl substituents at the 2- and 4-positions.[8]
Materials:
-
Aniline
-
4-Methyl-2,4-pentanedione (isopropylacetoacetone)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Crushed ice
Procedure:
-
To a stirred solution of aniline (1.0 eq) in ethanol, add 4-methyl-2,4-pentanedione (1.1 eq).[8]
-
Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 40°C.[8]
-
Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.[8]
-
Neutralize the solution with a 10% NaOH solution until a precipitate is formed.[8]
-
Filter the crude product, wash with water, and dry.[8]
-
Purify the product by recrystallization or column chromatography to yield 2-isopropyl-4-methylquinoline (75-85% yield).[8]
Data Presentation
The following table summarizes quantitative data for the synthesis of various 2,4-disubstituted quinolines via the Combes reaction, providing a basis for comparison and optimization.
| Product | Aniline Reactant | β-Diketone Reactant | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dimethylquinoline | Aniline | Acetylacetone | H₂SO₄ | Ethanol | 2-4 | Reflux | High |
| 2,4-Diethylquinoline | Aniline | 3,5-Heptanedione | - | - | 1.5 | Reflux | 81 (anil intermediate) |
| 2-Isopropyl-4-methylquinoline | Aniline | 4-Methyl-2,4-pentanedione | H₂SO₄ | Ethanol | 3 | Reflux | 75-85[8] |
| 7-Chloro-2,4-dimethylquinoline | m-Chloroaniline | Acetylacetone | H₂SO₄ | - | - | - | - |
Applications in Drug Development
2,4-Disubstituted quinolines are of significant interest in drug development due to their wide spectrum of biological activities. A prominent area of investigation is their potential as anticancer agents.[3] Several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines, making them attractive candidates for novel cancer therapies.[9][10]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of certain 2,4-disubstituted quinolines is attributed to their ability to trigger apoptosis through multiple signaling pathways. One such quinoline derivative, PQ1, has been shown to induce apoptosis in breast cancer cells by activating both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways.[11] The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. The extrinsic pathway is triggered by external death signals, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.
Visualizations
Combes Synthesis Workflow
Caption: General workflow of the Combes synthesis.
Apoptosis Signaling Pathway Induced by a 2,4-Disubstituted Quinoline
Caption: Apoptosis induction by a 2,4-disubstituted quinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. iipseries.org [iipseries.org]
- 6. scribd.com [scribd.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions on 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions on 2,6-dichloro-4-methylquinoline, a versatile scaffold in medicinal chemistry. The protocols outlined below are designed to guide researchers in the synthesis of novel quinoline derivatives with potential therapeutic applications.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. This compound is a valuable starting material for the synthesis of various substituted quinolines. The presence of two chlorine atoms at positions 2 and 6 offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
The reactivity of the chlorine atoms on the quinoline ring is influenced by their position. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than a chlorine atom at the C2 position, which in turn is more reactive than halogens on the benzene ring (like at C6). This differential reactivity allows for regioselective substitution, enabling the synthesis of monosubstituted or disubstituted products under controlled reaction conditions.
This document provides protocols for the substitution of the chlorine atoms on this compound with various nucleophiles, including amines, alkoxides, and thiols.
Regioselectivity of Nucleophilic Substitution
The regioselectivity of nucleophilic aromatic substitution on dichloroquinolines is a critical aspect to consider during synthetic planning. In the case of this compound, the chlorine atom at the 2-position is generally more reactive towards nucleophiles than the chlorine at the 6-position due to the activating effect of the ring nitrogen. However, the chlorine at the 4-position in related 2,4-dichloroquinolines is known to be even more reactive. While specific literature on this compound is limited, analogies can be drawn from similar systems like 2,4-dichloro-8-methylquinoline, where the C4-Cl is more readily substituted than the C2-Cl.[1] For this compound, substitution is expected to occur preferentially at the C2 position under milder conditions, with the C6 position requiring more forcing conditions for substitution.
Data Presentation
The following tables summarize the expected outcomes and reaction conditions for nucleophilic substitution reactions on this compound based on analogous reactions in the literature.
Table 1: Nucleophilic Amination of this compound (Analogous Conditions)
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) | Reference (Analogous) |
| 1 | Aniline | Dioxane | DIPEA | 80 | 12 | 2-Anilino-6-chloro-4-methylquinoline | 60-70 | [2] |
| 2 | Benzylamine | Acetonitrile | Et3N | Reflux | 24 | 2-(Benzylamino)-6-chloro-4-methylquinoline | Moderate to Good | [3] |
| 3 | Piperidine | Ethanol | - | Reflux | 8 | 2-(Piperidin-1-yl)-6-chloro-4-methylquinoline | Moderate to Good | [1] |
Table 2: Nucleophilic Alkoxylation of this compound (Analogous Conditions)
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) | Reference (Analogous) |
| 1 | Sodium Methoxide | Methanol | Reflux | 1 | 2-Methoxy-6-chloro-4-methylquinoline | 80-90 | [4] |
| 2 | Sodium Ethoxide | Ethanol | Reflux | 2 | 2-Ethoxy-6-chloro-4-methylquinoline | 75-85 | [1] |
Table 3: Nucleophilic Thiolation of this compound (Analogous Conditions)
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) | Reference (Analogous) |
| 1 | Thiourea | DMF | - | Reflux | 4 | 6-Chloro-4-methylquinoline-2(1H)-thione | 70-80 | [1] |
| 2 | Thiophenol | Ethanol | Sodium Ethoxide | Reflux | 3 | 6-Chloro-4-methyl-2-(phenylthio)quinoline | Moderate to Good | [1] |
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound. These protocols are based on established procedures for similar substrates and may require optimization for this specific starting material.
Protocol 1: Synthesis of 2-Amino-6-chloro-4-methylquinoline
This protocol describes the reaction of this compound with an amine to selectively substitute the chlorine at the 2-position.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or a cyclic secondary amine)
-
Solvent (e.g., Dioxane, Acetonitrile, or Ethanol)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (Et3N), if required)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., 10 mL/mmol of substrate), add the amine (1.1 eq).
-
If the amine is used as its hydrochloride salt or if a non-basic amine is used, add a base like DIPEA or Et3N (1.5-2.0 eq).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C or reflux) for the indicated time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-chloro-4-methylquinoline derivative.
Protocol 2: Synthesis of 2-Alkoxy-6-chloro-4-methylquinoline
This protocol details the substitution of the 2-chloro group with an alkoxide.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or Sodium metal and the corresponding alcohol
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
Prepare a solution of the sodium alkoxide in the corresponding anhydrous alcohol. Alternatively, carefully add sodium metal (1.2 eq) to the anhydrous alcohol under an inert atmosphere to generate the alkoxide in situ.
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir for the specified time (see Table 2).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield the pure 2-alkoxy-6-chloro-4-methylquinoline.
Protocol 3: Synthesis of 6-Chloro-4-methylquinoline-2(1H)-thione
This protocol describes the conversion of the 2-chloro group to a thione functionality using thiourea.
Materials:
-
This compound
-
Thiourea
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in DMF (10 mL/mmol of substrate).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-chloro-4-methylquinoline-2(1H)-thione.
Visualizations
Logical Workflow for Nucleophilic Substitution on this compound
Caption: General workflow for nucleophilic substitution reactions.
Signaling Pathway Analogy: Regioselectivity in Nucleophilic Attack
Caption: Regioselectivity of nucleophilic attack on the quinoline core.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2,6-dichloro-4-methylquinoline as a key building block. This versatile substrate allows for the selective introduction of aryl and heteroaryl moieties, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When applied to dihalogenated heterocycles like this compound, this reaction offers a pathway to selectively functionalize the quinoline core. The electronic properties of the quinoline ring system influence the reactivity of the two chlorine atoms, potentially allowing for regioselective coupling. Typically, the C2 position of a quinoline ring is more electron-deficient and thus more susceptible to nucleophilic attack, which can influence the selectivity of the cross-coupling reaction.
This document outlines a general protocol for the mono-arylation of this compound, primarily at the more reactive C2 position, based on established methodologies for similar dihalo-N-heterocyclic compounds.[3]
Core Concepts and Selectivity
In the Suzuki-Miyaura coupling of dihalogenated heterocycles, achieving regioselectivity is a key challenge. The relative reactivity of the C-Cl bonds at the 2- and 6-positions of this compound can be influenced by several factors:
-
Electronic Effects: The C2 position is generally more electron-deficient than the C6 position, which can lead to preferential oxidative addition of the palladium catalyst at the C2-Cl bond.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly impact the regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position, while electronically tuned ligands can exploit the inherent electronic differences between the two positions.[4]
-
Reaction Conditions: Temperature, base, and solvent can all play a role in controlling the selectivity of the reaction.
For this compound, the initial coupling is expected to occur preferentially at the C2 position. Subsequent coupling at the C6 position would likely require more forcing reaction conditions.
Experimental Protocols
The following protocol describes a general method for the mono-arylation of this compound at the C2 position using a standard palladium catalyst.
Protocol 1: Mono-Arylation of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The solvent volume should be sufficient to create a stirrable suspension (approximately 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-chloro-4-methylquinoline.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the mono-arylation of this compound with various arylboronic acids, based on analogous reactions with 2,6-dichloroquinoxaline.[3]
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 4-Tolylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | THF | 90 | 8 | 70-80 |
| 4 | 3-Chlorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 100 | 18 | 65-75 |
| 5 | 2-Thienylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | THF | 90 | 10 | 60-70 |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Palladium-Catalyzed Amination of 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the palladium-catalyzed amination of 2,6-dichloro-4-methylquinoline, a key transformation for the synthesis of substituted quinoline derivatives used in pharmaceutical research and development. The protocol is based on the principles of the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The selective functionalization of substituted quinolines is crucial for the development of new therapeutic agents. Palladium-catalyzed amination, or Buchwald-Hartwig amination, has emerged as a versatile and efficient method for the synthesis of arylamines from aryl halides.[1][2][3]
The selective mono-amination of this compound presents a challenge due to the presence of two reactive chlorine atoms at positions C2 and C6. The electronic and steric environment of the quinoline ring influences the reactivity of these positions. Generally, the C2 position in quinolines is more electron-deficient and susceptible to nucleophilic attack. However, the regioselectivity of the amination can be controlled by carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent.
Experimental Protocol
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound. Optimization of the reaction conditions, particularly the choice of ligand, may be necessary to achieve the desired regioselectivity (amination at C2 vs. C6).
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, DavePhos, XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-2.0 equiv relative to palladium).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
In a separate vial, dissolve the amine (1.0-1.2 equiv for mono-amination) and the base (1.4-2.0 equiv) in the anhydrous solvent.
-
Add the amine/base solution to the reaction flask dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-aminated product(s).
-
-
Characterization:
-
Characterize the purified product(s) by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and determine the regioselectivity of the amination.
-
Data Presentation: Reaction Condition Screening for Selective Mono-Amination
The following table summarizes a proposed screening of reaction conditions to achieve selective mono-amination of this compound. The expected major product is based on the general principles of Buchwald-Hartwig amination, where sterically bulky ligands can influence regioselectivity.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Major Product |
| 1 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 2-amino-6-chloro-4-methylquinoline |
| 2 | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 2-amino-6-chloro-4-methylquinoline |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 6-amino-2-chloro-4-methylquinoline |
| 4 | Pd(OAc)₂ (2) | tBuXPhos (4) | NaOtBu | Dioxane | 110 | 6-amino-2-chloro-4-methylquinoline |
Note: The expected major product is a hypothesis based on the steric bulk of the ligands. Experimental verification is required. The use of bulky biarylphosphine ligands like XPhos and tBuXPhos may favor amination at the less sterically hindered C6 position. In contrast, less bulky ligands like BINAP and DavePhos may favor amination at the more electronically activated C2 position.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors using 2,6-dichloro-4-methylquinoline as a versatile starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] The presence of two reactive chlorine atoms at the C2 and C6 positions of this compound offers synthetic handles for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective kinase inhibitors.
The primary synthetic strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions to introduce diversity at the C2 and C6 positions of the quinoline core. This approach allows for the generation of a library of compounds for screening against a panel of kinases implicated in proliferative diseases, such as cancer.
Target Kinases and Signaling Pathways
Quinoline-based inhibitors have demonstrated activity against a range of protein kinases that are key components of oncogenic signaling pathways.[1] The derivatization of this compound can be tailored to target specific kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently mutated or overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell growth, motility, and invasion.[2]
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis.
The inhibition of these kinases can disrupt major signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are central to cancer cell survival and proliferation.
Experimental Protocols
The following protocols outline a general approach for the synthesis and evaluation of kinase inhibitors derived from this compound.
Synthesis of N2,N6-diaryl-4-methylquinoline-2,6-diamine Derivatives
This protocol describes a two-step nucleophilic aromatic substitution to generate a library of N2,N6-disubstituted 4-methylquinoline derivatives.
Step 1: Synthesis of 6-chloro-N-aryl-4-methylquinolin-2-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 2-butanol or N,N-dimethylformamide), add the desired substituted aniline (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-N-aryl-4-methylquinolin-2-amine.
Step 2: Synthesis of N2,N6-diaryl-4-methylquinoline-2,6-diamine
-
In a sealed tube, combine the 6-chloro-N-aryl-4-methylquinolin-2-amine from Step 1 (1.0 eq), a second desired substituted aniline (1.5 eq), and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3) in an anhydrous, degassed solvent (e.g., dioxane).
-
Heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final N2,N6-diaryl-4-methylquinoline-2,6-diamine product.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and add a detection reagent that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The following tables summarize hypothetical but representative data for a series of synthesized kinase inhibitors derived from this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound ID | R1 (at C2) | R2 (at C6) | EGFR | VEGFR2 | c-Met | CK2 |
| QI-01 | 3-chloroaniline | 4-fluoroaniline | 15 | 250 | 80 | >1000 |
| QI-02 | 3-ethynylaniline | 4-fluoroaniline | 5 | 180 | 45 | >1000 |
| QI-03 | 3-aminopyridine | 4-morpholinoaniline | 22 | 85 | 150 | 800 |
| QI-04 | 3-methoxyaniline | 4-(pyridin-4-yl)aniline | 50 | 35 | 12 | >1000 |
| Reference | Gefitinib | - | 2 | 3700 | 2500 | >10000 |
| Reference | Cabozantinib | - | 8 | 0.035 | 1.3 | - |
Table 2: In Vitro Antiproliferative Activity (GI50, µM)
| Compound ID | A549 (Lung Cancer) | HCT116 (Colon Cancer) | U87-MG (Glioblastoma) |
| QI-01 | 0.5 | 1.2 | 2.5 |
| QI-02 | 0.2 | 0.8 | 1.1 |
| QI-03 | 2.8 | 5.1 | 7.3 |
| QI-04 | 0.9 | 1.5 | 0.7 |
| Reference | 0.4 | 8.5 | 12 |
| Reference | 0.05 | 0.02 | 0.03 |
Conclusion
This compound serves as a valuable and synthetically tractable starting material for the generation of diverse libraries of potential kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, purification, and biological evaluation of novel quinoline-based compounds. The modular nature of the synthetic approach allows for systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and drug-like properties, paving the way for the development of next-generation targeted cancer therapies.
References
Application Notes and Protocols: Experimental Procedure for the Chlorination of 4-Methylquinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the synthesis of 3-chloro-4-methylquinolin-2-one, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on the established method of direct chlorination of 4-methylquinolin-2-one. The introduction of a chlorine atom at the C3-position of the quinolinone scaffold can significantly influence the molecule's biological activity, making this transformation a key step in the synthesis of novel therapeutic agents. The procedure outlined below is compiled from established chemical literature, ensuring a reliable and reproducible method for laboratory synthesis.
Reaction Scheme
The chlorination of 4-methylquinolin-2-one to yield 3-chloro-4-methylquinolin-2-one is achieved through electrophilic aromatic substitution. The reaction proceeds as follows:
Experimental Protocol
This protocol is adapted from the established synthesis of 3-chloro-4-methylquinolin-2-one.[1]
Materials:
-
4-Methylquinolin-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-methylquinolin-2-one (1.0 eq) in nitrobenzene.
-
Addition of Chlorinating Agent: While stirring the suspension at room temperature, add a solution of sulfuryl chloride (1.1 eq) in nitrobenzene dropwise from a dropping funnel over a period of 30 minutes.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining nitrobenzene and other water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-chloro-4-methylquinolin-2-one as a crystalline solid.[2][3][4][5]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-chloro-4-methylquinolin-2-one.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methylquinolin-2-one | 1.0 equivalent | |
| Sulfuryl chloride | 1.1 equivalents | |
| Reaction Conditions | ||
| Solvent | Nitrobenzene | |
| Temperature | 60 °C | |
| Reaction Time | 2 hours | |
| Product Information | ||
| Product Name | 3-Chloro-4-methylquinolin-2-one | [1] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 258-260 °C | |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 12.15 (s, 1H, NH), 7.80 (d, J = 7.9 Hz, 1H), 7.55 (t, J = 7.7 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 2.58 (s, 3H, CH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 160.2, 145.8, 138.5, 131.2, 127.9, 122.3, 121.8, 116.0, 115.4, 16.2 | |
| IR (KBr, cm⁻¹) ν | 3160 (N-H), 1650 (C=O), 1600, 1480, 1370, 800, 750 | |
| Mass Spectrum (EI) | m/z 193 (M⁺), 195 (M⁺+2) |
Safety Precautions
-
Sulfuryl chloride is a corrosive and toxic liquid. It reacts violently with water, releasing toxic gases. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Nitrobenzene is a toxic and combustible liquid. It can be absorbed through the skin. All manipulations should be performed in a fume hood.
-
The reaction should be carried out in a well-ventilated area.
-
Always wear appropriate PPE when handling any chemicals.
Mandatory Visualization
Caption: Experimental workflow for the chlorination of 4-methylquinolin-2-one.
References
Application Notes and Protocols for the Functionalization of the C4-Methyl Group in 2,6-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the C4-methyl group of 2,6-dichloroquinoline. This scaffold is a valuable starting material in medicinal chemistry and drug discovery, and functionalization of the C4-methyl group opens avenues for the synthesis of a diverse range of derivatives for biological screening. The following protocols are based on established and reliable methodologies for the transformation of benzylic and analogous methyl groups on heterocyclic systems.
Overview of Functionalization Strategies
The C4-methyl group of 2,6-dichloroquinoline is activated towards several chemical transformations due to its position analogous to a benzylic group. The primary strategies for its functionalization include oxidation, halogenation, and condensation reactions. Each of these methods provides a key intermediate for further synthetic elaboration.
Caption: Key functionalization pathways for the C4-methyl group of 2,6-dichloroquinoline.
Oxidation of the C4-Methyl Group
The oxidation of the C4-methyl group can be achieved in a stepwise manner to yield the corresponding aldehyde or carboxylic acid. Direct oxidation to the carboxylic acid using strong oxidizing agents like potassium permanganate can be aggressive and may lead to degradation of the quinoline ring. A more controlled, two-step approach is generally preferred.
Oxidation to 2,6-Dichloroquinoline-4-carbaldehyde
Selenium dioxide is a selective oxidizing agent for the conversion of activated methyl groups to aldehydes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as dioxane or a mixture of xylene and acetic acid.
-
Reagent Addition: Add selenium dioxide (1.1 - 1.5 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Wash the selenium residue with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2,6-dichloroquinoline-4-carbaldehyde.
Oxidation of 2,6-Dichloroquinoline-4-carbaldehyde to Carboxylic Acid
The intermediate aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of mild oxidizing agents.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,6-dichloroquinoline-4-carbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water in a round-bottom flask.
-
Reagent Addition: Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) dropwise at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up:
-
Quench the reaction by adding a small amount of isopropanol to consume any excess oxidant.
-
If using KMnO₄, filter the mixture to remove the manganese dioxide precipitate.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude 2,6-dichloroquinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Summary of Oxidation Reactions
| Transformation | Reagents | Solvent(s) | Typical Yield (%) |
| Methyl to Aldehyde | Selenium Dioxide (SeO₂) | Dioxane or Xylene/Acetic Acid | 60-80 |
| Aldehyde to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Acetone/Water | 75-90 |
Halogenation of the C4-Methyl Group
Free-radical halogenation at the benzylic-like C4-methyl position can be effectively achieved using N-halosuccinimides. N-Bromosuccinimide (NBS) is commonly used for bromination.
Caption: Workflow for the free-radical bromination of the C4-methyl group.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or dichloromethane in a round-bottom flask, add N-bromosuccinimide (NBS, 1.05-1.2 eq).
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp for 2-8 hours. Monitor the reaction by TLC. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2,6-dichloro-4-(bromomethyl)quinoline can be purified by recrystallization from a suitable solvent such as hexane or ethanol.
Table 2: Summary of Halogenation Reaction
| Product | Reagents | Initiator | Solvent | Typical Yield (%) |
| 2,6-Dichloro-4-(bromomethyl)quinoline | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | 70-85 |
Condensation with Aromatic Aldehydes (Claisen-Schmidt Condensation)
The activated C4-methyl group can undergo a Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form styryl derivatives.
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve this compound (1.0 eq) and an aromatic aldehyde (1.0-1.2 eq) in a solvent such as ethanol or acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or piperidine, if using an alcohol solvent. If using acetic anhydride, a catalyst may not be necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water.
-
Collect the resulting solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Table 3: Summary of Condensation Reaction
| Product Type | Reactant | Catalyst | Solvent | Typical Yield (%) |
| 2,6-Dichloro-4-(2-arylvinyl)quinoline | Aromatic Aldehyde | NaOH or Piperidine | Ethanol | 65-85 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2,6-dichloro-4-methylquinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the cyclization of 4'-chloroacetoacetanilide to form 6-chloro-4-methylquinolin-2-ol, followed by a chlorination reaction to yield the final product. The protocols provided are based on established and scalable chemical transformations for quinoline synthesis.
Step 1: Synthesis of 6-Chloro-4-methylquinolin-2-ol
The initial step involves an intramolecular cyclization of 4'-chloroacetoacetanilide. This reaction is typically achieved through thermal means in a high-boiling solvent or by using a dehydrating acid catalyst such as polyphosphoric acid. For large-scale synthesis, thermal cyclization in a high-boiling inert solvent is often preferred for better temperature control and scalability.
Experimental Protocol: Thermal Cyclization
Materials:
-
4'-Chloroacetoacetanilide
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Hexane or petroleum ether
Procedure:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add the high-boiling point solvent (e.g., Dowtherm A) in a quantity sufficient to ensure good stirring of the subsequent reactant slurry.
-
Begin vigorous stirring and heat the solvent to 250 °C.
-
Gradually add the 4'-Chloroacetoacetanilide to the hot solvent. The rate of addition should be controlled to maintain the reaction temperature and to manage the evolution of water vapor.
-
After the addition is complete, maintain the reaction mixture at 250 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to approximately 100 °C.
-
Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Further cool the mixture to room temperature to maximize the precipitation of 6-chloro-4-methylquinolin-2-ol.
-
Collect the solid product by filtration and wash thoroughly with hexane or petroleum ether to remove the high-boiling point solvent.
-
Dry the product under vacuum.
Quantitative Data for Step 1
| Parameter | Value |
| Reactant | 4'-Chloroacetoacetanilide |
| Solvent | Dowtherm A |
| Reaction Temperature | 250 °C |
| Reaction Time | 1 - 2 hours |
| Work-up Solvent | Hexane or Petroleum Ether |
| Expected Yield | 85 - 95% |
| Appearance of Product | Off-white to pale yellow solid |
Step 2: Synthesis of this compound
The second step is the chlorination of the hydroxyl group at the 2-position of the quinoline ring. This is effectively achieved using phosphorus oxychloride (POCl₃), which often serves as both the chlorinating agent and the solvent in large-scale preparations.
Experimental Protocol: Chlorination
Materials:
-
6-Chloro-4-methylquinolin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Ethyl acetate or dichloromethane for extraction (optional)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a thermometer, carefully add phosphorus oxychloride to the dried 6-chloro-4-methylquinolin-2-ol. The reaction is typically run neat, with an excess of POCl₃ acting as the solvent.
-
Stir the mixture and heat it to reflux (approximately 105-110 °C).
-
Maintain the reaction at reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.
-
If required, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Quantitative Data for Step 2
| Parameter | Value |
| Reactant | 6-Chloro-4-methylquinolin-2-ol |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | 105 - 110 °C (Reflux) |
| Reaction Time | 3 - 4 hours |
| Quenching | Crushed ice |
| Neutralization | Saturated NaHCO₃ or dilute NaOH solution |
| Expected Yield | 80 - 90% |
| Appearance of Product | White to off-white crystalline solid |
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis of this compound.
Troubleshooting & Optimization
improving the yield of the Combes quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Combes quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Combes quinoline synthesis?
A1: The Combes quinoline synthesis is an acid-catalyzed reaction that involves the condensation of an aniline with a β-diketone. The reaction proceeds in three main steps:
-
Enamine Formation: The aniline reacts with the β-diketone to form an enamine intermediate through dehydration.[1]
-
Cyclization: The enamine undergoes an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step.[2]
-
Dehydration: The cyclized intermediate is then dehydrated to form the final substituted quinoline product.[2]
Q2: My Combes synthesis is failing or giving a very low yield. What are the most common reasons?
A2: Several factors can contribute to a low yield in the Combes synthesis. Key areas to investigate include:
-
Insufficient Acid Strength: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for the cyclodehydration step.[3] Weaker acids may not be sufficient to promote the reaction.
-
Incomplete Enamine Formation: The initial condensation to form the enamine can be a rate-limiting step.[3] Ensure adequate reaction time and conditions for this step to proceed to completion.
-
Deactivating Substituents: Strong electron-withdrawing groups (e.g., -NO2) on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step difficult or impossible.[4]
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the cyclization step, leading to lower yields.[2]
-
Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of side products.
Q3: How can I control the regioselectivity of the Combes synthesis when using an unsymmetrical β-diketone?
A3: The formation of regioisomers is a common challenge with unsymmetrical β-diketones.[5] The regioselectivity is influenced by both steric and electronic effects.[2]
-
Steric Effects: The cyclization will preferentially occur at the less sterically hindered position of the aniline. Increasing the bulk of the substituents on the β-diketone can direct the cyclization.[2]
-
Electronic Effects: The electronic nature of the substituents on the aniline also plays a role. For example, using methoxy-substituted anilines can favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines may lead to the 4-CF3 regioisomer as the major product.[2]
Q4: What are some common side products in the Combes synthesis and how can I minimize them?
A4: The primary side products are often undesired regioisomers when using unsymmetrical β-diketones.[5] Additionally, at high temperatures, polymerization and charring can occur, especially with sensitive substrates. To minimize side products, carefully control the reaction temperature and consider the steric and electronic factors to favor the desired isomer.
Q5: What are suitable purification methods for the products of the Combes synthesis?
A5: Purification techniques depend on the physical properties of the quinoline derivative. Common methods include:
-
Neutralization and Precipitation: After the reaction, the mixture is typically poured onto ice and then neutralized with a base (e.g., sodium hydroxide or ammonia). The quinoline derivative may precipitate and can be collected by filtration.[6]
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent.
-
Column Chromatography: For mixtures of regioisomers or other impurities, column chromatography on silica gel is an effective purification method.[3]
-
Steam Distillation: For volatile quinoline derivatives, steam distillation can be a very effective method to separate the product from non-volatile tars and inorganic salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Insufficiently strong acid catalyst. | Use a stronger acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3] |
| Incomplete formation of the enamine intermediate. | Allow for a longer reaction time at room temperature before heating to ensure complete enamine formation.[3] | |
| Starting aniline has a strong electron-withdrawing group. | This reaction is often not suitable for anilines with strongly deactivating groups like -NO2.[4] Consider a different synthetic route. | |
| Formation of multiple products (regioisomers) | Use of an unsymmetrical β-diketone. | Modify the substituents on the β-diketone to sterically favor one isomer.[2] Alternatively, use an aniline with substituents that electronically direct the cyclization.[2] |
| Low yield with significant tar formation | Reaction temperature is too high. | Optimize the reaction temperature. Gentle heating is often sufficient. Avoid excessive temperatures that can cause decomposition. |
| Reaction time is too long. | Monitor the reaction by TLC and stop the reaction once the starting material is consumed to avoid product degradation. | |
| Difficulty in isolating the product | The product is soluble in the aqueous workup solution. | After neutralization, thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| The product is an oil and does not precipitate. | Use extraction instead of filtration for product isolation. |
Experimental Protocols
Protocol: Combes Synthesis of 2,4-Dimethylquinoline
This protocol is a general procedure for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Materials:
-
Aniline (0.1 mol)
-
Acetylacetone (0.1 mol)
-
Concentrated Sulfuric Acid (approx. 20 mL)
-
Crushed Ice
-
Sodium Hydroxide solution (for neutralization)
-
Round-bottom flask
-
Ice bath
-
Stirring apparatus
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine aniline (0.1 mol) and acetylacetone (0.1 mol).[3]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (approximately 20 mL) with constant stirring.[3][6]
-
Initial Reaction: After the addition of acid is complete, allow the mixture to stand at room temperature for 1-2 hours.[3]
-
Heating: Heat the reaction mixture on a water bath at 100°C for 15-20 minutes.[3]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.[3][6]
-
Neutralization and Isolation: Neutralize the solution with a sodium hydroxide solution. The 2,4-dimethylquinoline may precipitate as a solid. Collect the solid by filtration. If no precipitate forms, extract the product with a suitable organic solvent.[6]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Summary
| Catalyst | Typical Conditions | Effect on Yield | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating (e.g., 100°C) | Commonly used and effective for many substrates. | [1][3] |
| Polyphosphoric Acid (PPA) | Heating | Often a very effective catalyst for the cyclodehydration step. | [1][3] |
| Polyphosphoric Ester (PPE) | Heating | Reported to be a more effective dehydrating agent than H₂SO₄ in some cases. | [2] |
| Zinc Chloride (ZnCl₂) in Acetic Acid | Heating | A milder alternative that can be effective for some substrates. | [4] |
| Phosphorus Pentoxide (P₂O₅) | Heating | A strong dehydrating agent that can be used as a catalyst. | [4] |
| p-Toluenesulfonic Acid (p-TsOH) | Heating | A solid acid catalyst that can be easier to handle than liquid acids. | [4] |
Visualizations
Experimental Workflow for Combes Quinoline Synthesis
References
Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of tar, which can significantly impact yield and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions.
General Issues
Q1: My quinoline synthesis reaction is producing a significant amount of a dark, viscous, and intractable material. What is this, and what are the primary causes?
A1: This material is commonly referred to as tar, and its formation is a frequent issue in many quinoline synthesis methods, especially those employing harsh reaction conditions like high temperatures and strong acids.[1][2] Tar is primarily the result of uncontrolled side reactions, such as polymerization of reactants and intermediates, and decomposition of starting materials or products.[1][3]
Q2: How does the choice of catalyst influence tar formation?
A2: The catalyst is a critical factor in managing reaction pathways and can significantly impact the extent of tar formation.[1]
-
Strong Acids and Bases: Traditional catalysts like concentrated sulfuric acid (H₂SO₄), potassium hydroxide (KOH), and sodium hydroxide (NaOH) can be effective but often necessitate high temperatures, which can promote the side reactions leading to tarring.[1]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and scandium(III) triflate (Sc(OTf)₃) can catalyze the reaction, but their effectiveness and the potential for side reactions can vary depending on the specific substrates and conditions.[4][5][6]
-
Modern Catalysts: Recent advancements have introduced milder and more efficient catalytic systems that can reduce tar formation. These include ionic liquids, which can act as both solvent and catalyst, and nanoparticles.[1][2][4]
Q3: Can reaction temperature be optimized to reduce tarring?
A3: Yes, temperature is a crucial parameter. While higher temperatures can increase the reaction rate, they also tend to promote the side reactions that lead to tar formation.[1][4][7] It is advisable to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[8]
Troubleshooting Specific Syntheses
Skraup Synthesis
Q4: My Skraup synthesis is violent, difficult to control, and produces a lot of tar. How can I improve it?
A4: The highly exothermic nature of the Skraup synthesis is a primary cause for concern regarding safety and yield.[3][4] Low yields and tar formation are common issues.[4][9]
-
Use a Moderator: To control the violent reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[3][4][10] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[4][9][11]
-
Control Temperature and Addition: Carefully and slowly add concentrated sulfuric acid while ensuring efficient stirring and external cooling.[3][4] Strict temperature control is essential to prevent overheating, which leads to decomposition and tar formation.[4]
-
Optimize Oxidizing Agent: While nitrobenzene is a common oxidizing agent, other options like arsenic acid have been reported to result in a less violent reaction.[9][12]
Doebner-von Miller Synthesis
Q5: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A5: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[3][5][8]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control its concentration and minimize self-condensation.[5][8]
-
Use a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[2][8]
-
Employ Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[6]
Combes Synthesis
Q6: I am observing byproducts and potential tar formation in my Combes synthesis. What are the key parameters to control?
A6: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14] While generally cleaner than the Skraup synthesis, side reactions can still occur.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are important. Milder conditions should be attempted first.[14][15]
-
Temperature Control: As with other acid-catalyzed reactions, excessive heat can lead to degradation and byproduct formation. The cyclization step is typically performed with heating, so careful optimization is necessary.[16][17]
-
Substrate Reactivity: The nature of the substituents on both the aniline and the β-diketone can influence the reaction rate and the propensity for side reactions.[13]
Data Presentation
Table 1: Effect of Moderators and Oxidizing Agents on Skraup Synthesis
| Moderator | Oxidizing Agent | Key Observations | Reference(s) |
| Ferrous Sulfate (FeSO₄) | Nitrobenzene | Controls the violent exothermic reaction, leading to smoother oxidation and reduced tar formation. | [3][4][9] |
| Boric Acid | Nitrobenzene | Also acts as a moderator to make the reaction less violent. | [3][4][10] |
| None | Arsenic Acid | Reported to result in a less violent reaction compared to nitrobenzene without a moderator. | [9][12] |
| Ionic Liquid | None (acts as solvent and promoter) | Can lead to a cleaner reaction and may eliminate the need for an external oxidant. | [2] |
Table 2: Strategies to Minimize Polymerization in Doebner-von Miller Synthesis
| Strategy | Description | Expected Outcome | Reference(s) |
| Biphasic Solvent System | Aniline in aqueous acid, carbonyl compound in an immiscible organic solvent (e.g., toluene). | Sequesters the carbonyl compound, reducing acid-catalyzed self-polymerization. | [2][8] |
| Slow Addition of Carbonyl | The α,β-unsaturated carbonyl compound is added slowly to the reaction mixture. | Maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization. | [5][8] |
| Acetal Protecting Group | An acetal of the α,β-unsaturated aldehyde is used. | Prevents polymerization of the aldehyde before it can react with the aniline. | [6] |
| Catalyst Optimization | Comparative study of various Brønsted and Lewis acids. | Finding an optimal balance between reaction rate and side product formation. | [8] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a modified procedure that includes ferrous sulfate to moderate the reaction.[18]
-
Apparatus Setup: In a large round-bottom flask, place a magnetic stirrer and fit it with a large-bore reflux condenser. The size of the flask should be significantly larger than the reaction volume to accommodate any vigorous boiling.[19]
-
Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence:[19] a. Powdered ferrous sulfate (FeSO₄·7H₂O) b. Anhydrous glycerol c. Aniline d. Nitrobenzene
-
Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed and the aniline sulfate has mostly dissolved.[19]
-
Initiation of Reaction: Slowly and carefully, with continued stirring, add concentrated sulfuric acid to the mixture.[18]
-
Heating: Gently heat the flask. Once the reaction begins to bubble, remove the heat source immediately. The exothermic reaction should proceed vigorously but controllably, sustaining a brisk reflux.[18]
-
Work-up: Allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with water.[18]
-
Purification: Set up for steam distillation. Basify the mixture with a sodium hydroxide solution. Steam distill the mixture to co-distill the quinoline product with water. This is a very effective method for separating the volatile quinoline from the non-volatile tar.[4][18][20]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol utilizes a gradual addition approach to minimize polymerization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.[8]
-
Heating: Heat the mixture to reflux.[8]
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.[8]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. publicaties.ecn.nl [publicaties.ecn.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. iipseries.org [iipseries.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,6-Dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of crude 2,6-dichloro-4-methylquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude sample will largely depend on the synthetic route employed. A common route involves the Conrad-Limpach synthesis of a 4-hydroxyquinoline precursor followed by chlorination. Potential impurities include:
-
Unreacted starting materials: Such as 4'-chloro-2'-methylacetoacetanilide.
-
Incompletely cyclized intermediates.
-
Incompletely chlorinated quinolinone: For example, 6-chloro-4-methylquinolin-2(1H)-one.
-
Isomeric byproducts.
-
Polymeric tars: Often formed during high-temperature cyclization reactions.[1]
-
Residual chlorinating agent and byproducts: Such as phosphorus oxychloride (POCl₃) and its hydrolysis products.
Q2: Which purification method is best for my crude this compound?
A2: The optimal purification method depends on the nature and quantity of impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Column chromatography is more suitable for separating complex mixtures, removing colored impurities, or when a very high degree of purity is required.[2]
Q3: My compound appears as an oil instead of a solid. What should I do?
A3: If this compound is obtained as an oil, it is likely due to the presence of residual solvent or significant impurities that are depressing the melting point. First, try removing any remaining solvent under a high vacuum. If the product remains an oil, purification by column chromatography is recommended to remove the impurities.
Q4: How can I assess the purity of my purified this compound?
A4: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is too soluble in the chosen solvent, even at low temperatures.3. The presence of impurities is inhibiting crystallization. | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently warm until clear and cool slowly.3. Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.4. Add a seed crystal of the pure compound, if available. |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.3. Consider a preliminary purification by column chromatography before recrystallization. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration.2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | 1. The colored impurity has similar solubility to the product.2. The impurity is adsorbed onto the surface of the crystals. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.2. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is decomposing on the column. | The basic nitrogen of the quinoline is interacting with the acidic silica gel.[4] | 1. Deactivate the silica gel by adding 0.5-2% triethylamine to the eluent.2. Use a less acidic stationary phase, such as neutral alumina. |
| Poor separation of the product from impurities (streaking or overlapping bands). | 1. Inappropriate solvent system (polarity is too high or too low).2. The column is overloaded with crude material. | 1. Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture.2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
| The product is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if you start with 100% hexane, slowly increase the percentage of ethyl acetate. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Data Presentation
The following tables summarize illustrative quantitative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Application |
| Recrystallization | 95-98% | 70-85% | Removing minor impurities from a mostly pure solid. |
| Column Chromatography | >99% | 50-75% | Separating complex mixtures and achieving high purity. |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at Room Temp. | Solubility when Hot | Suitability |
| Ethanol | Low | High | Good |
| Methanol | Low | High | Good |
| Hexane | Very Low | Low | Poor (may be useful as an anti-solvent) |
| Ethyl Acetate | Moderate | High | Fair (may be better in a mixed system) |
| Ethanol/Water | Low | High | Excellent (water acts as an anti-solvent) |
| Ethyl Acetate/Hexane | Low | High | Excellent (polarity can be fine-tuned) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the solid when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently boil the solution for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC using different ratios of hexane and ethyl acetate to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the product does not elute, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
Protocol 3: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid.[3] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a dilute solution of the compound (typically in the range of 254-280 nm for quinolines).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL. From this, prepare a working solution of about 0.1 mg/mL.
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Regioselective Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the regioselective synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of controlling substituent placement on the quinoline scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses general and specific questions regarding regioselectivity in classical and modern quinoline syntheses.
Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity becomes a primary concern when unsymmetrical starting materials are used in several widely-used classical syntheses. The most prominent examples include:
-
Friedländer Synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of two distinct regioisomers, which complicates purification and reduces the yield of the desired product.[1][2]
-
Combes Synthesis: This method utilizes unsymmetrical β-diketones, which can result in different cyclization pathways, leading to isomeric products.[1][3]
-
Skraup/Doebner-von Miller Reactions: Using meta-substituted anilines or certain α,β-unsaturated carbonyl compounds in these reactions can present significant challenges in controlling the final position of substituents on the quinoline ring.[1][2][4]
Q2: What are the fundamental factors that control the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of a quinoline synthesis is governed by a delicate interplay of several factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl reactant significantly influences the reactivity of different positions, directing the cyclization.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can physically block a potential reaction site, thereby favoring the formation of the less sterically hindered product.[1][3]
-
Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid, or base), solvent, and reaction temperature can dramatically influence the reaction pathway and, consequently, the regiochemical outcome.[1][5]
Q3: My Friedländer synthesis with an unsymmetrical ketone is unselective. How can I control which regioisomer is formed?
A3: This is a common challenge.[2][5] Strategies to control regioselectivity in the Friedländer synthesis include:
-
Catalyst Selection: Traditional acid or base catalysis can be unselective.[1] However, specific catalysts can provide excellent control. For instance, the use of amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to give high regioselectivity.[1] Ionic liquids have also been shown to activate the reaction and influence the outcome.[2]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can steer the cyclization towards a single product.[5][6]
-
Condition Optimization: Systematically optimizing the solvent and reaction temperature can help identify conditions that favor one regioisomer over the other.[5]
Q4: How can modern synthetic methods be used to achieve regioselectivity?
A4: Modern transition metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of the pre-formed quinoline core, often at positions that are difficult to access through classical synthesis.[1] For example, palladium-catalyzed C-H activation has been successfully used for the C2-arylation of quinoline N-oxides with high regioselectivity.[1] These C-H functionalization strategies provide access to a vast range of novel quinoline derivatives.[1]
Troubleshooting Guides
This section provides structured advice for specific experimental problems in a "Symptom-Cause-Solution" format.
Guide 1: Friedländer Synthesis
-
Symptom: The reaction produces a mixture of quinoline regioisomers, leading to difficult purification and low yield of the desired product.[1]
-
Possible Cause: Lack of regiochemical control during the initial condensation between the 2-aminoaryl ketone and the unsymmetrical ketone.[1]
-
Solutions:
-
Change the Catalyst: Switch from a general acid/base catalyst (e.g., KOH, H₂SO₄) to a more selective one. Consider specialized amine catalysts or ionic liquids that can favor the formation of one isomer.[5][6]
-
Modify the Substrate: If synthetically feasible, introduce a bulky or strongly electron-directing group to one of the reactants to favor a specific cyclization pathway.[5]
-
Optimize Reaction Conditions: Perform a systematic screen of solvents and temperatures. A change in solvent polarity or a lower reaction temperature may increase the energy difference between the two transition states, leading to higher selectivity.[5]
-
Guide 2: Combes Synthesis
-
Symptom: The major product of the reaction is the undesired regioisomer of the substituted quinoline.
-
Possible Cause: The inherent electronic and steric properties of the substituents on the aniline and the β-diketone are directing the acid-catalyzed cyclization to the undesired position.[1][3]
-
Solutions:
-
Alter Substituents: Modify the substituents on the starting materials. For example, using a bulkier group on the aniline may favor cyclization at the less hindered position of the diketone.[1] Conversely, changing the electronic nature of the aniline substituent (e.g., from methoxy to chloro) can completely reverse the regioselectivity.[3]
-
Change the Catalyst System: While strong acids like sulfuric acid are common, switching to a polyphosphoric ester (PPE) catalyst can be more efficient and may alter the regiochemical outcome.[5]
-
Data Presentation: Regioselectivity Control
The following table summarizes quantitative data on how reaction parameters can influence the regiochemical outcome in quinoline syntheses.
| Synthesis Method | Reactants | Catalyst/Conditions | Regioisomeric Ratio (Product A : Product B) | Reference(s) |
| Friedländer | 2-Aminoacetophenone + Unsymmetrical Ketone | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) | 96 : 4 | [1] |
| Friedländer | 2-Aminoacetophenone + Unsymmetrical Ketone | Traditional Base (KOH) | ~50 : 50 (unselective) | [1] |
| Modified Combes | Methoxy-substituted Aniline + Trifluoromethyl-β-diketone | Polyphosphoric Acid (PPA) / Ethanol | Major: 2-CF₃ Isomer | [3] |
| Modified Combes | Chloro- or Fluoro-substituted Aniline + Trifluoromethyl-β-diketone | Polyphosphoric Acid (PPA) / Ethanol | Major: 4-CF₃ Isomer | [3] |
| Skraup-Doebner-von Miller | 2,3-Dimethylaniline + γ-Aryl-β,γ-unsaturated α-ketoester | Trifluoroacetic Acid (TFA) | Single Isomer (Reversed Regiochemistry) | [7] |
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis Using a Specific Amine Catalyst
This protocol provides a general method for screening catalysts to optimize the regioselective synthesis of a substituted quinoline from a 2-aminoaryl ketone and an unsymmetrical ketone.[1]
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (5 mL, e.g., Toluene), add the selected amine catalyst (e.g., TABO, 0.1 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product before purification.
Protocol 2: Moderated Skraup Synthesis of Quinoline
The classical Skraup synthesis is notoriously exothermic and can be dangerous.[8] This protocol incorporates a moderator to control the reaction.[8][9]
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline derivative, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[8][9]
-
Acid Addition: While stirring the mixture vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that keeps the internal temperature under control.
-
Reaction Execution: Once the addition is complete, gently heat the mixture to initiate the reaction. The reaction will become exothermic. Be prepared to remove the heat source and cool the flask if the reaction becomes too vigorous. After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of ice water.
-
Neutralization and Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base. The crude quinoline is often purified by steam distillation to effectively separate the volatile product from non-volatile tar.[9] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[9]
Visualizations
Caption: A decision workflow for choosing a regioselective quinoline synthesis strategy.
Caption: A troubleshooting flowchart for addressing poor regioselectivity in experiments.
Caption: A diagram showing how two regioisomers can form in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for Dichloro-Substrates
Welcome to the technical support center for optimizing Suzuki coupling reactions involving dichloro-substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of dichloro-substrates.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | - Use a fresh batch of catalyst.[1] - Consider using a more air-stable pre-catalyst.[1] - Ensure all solvents and reagents are anhydrous and properly degassed.[1] |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for activating the C-Cl bond. | - For electron-rich substrates, consider bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate oxidative addition.[1] | |
| 3. Incorrect Base: The base may not be strong enough or may have poor solubility. | - Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[1] - Ensure the base is finely ground and anhydrous to maximize its reactivity.[1] | |
| 4. Low Reaction Temperature: The energy input may be insufficient to overcome the activation barrier, especially for less reactive chloro-substrates. | - Gradually increase the reaction temperature.[1] - Consider using microwave heating to improve reaction kinetics and yields.[2] | |
| Poor Selectivity (Mono- vs. Di-substitution) | 1. Stoichiometry: An excess of the boronic acid reagent will favor di-substitution. | - Carefully control the stoichiometry. Use a slight deficiency or an equimolar amount of the boronic acid to favor mono-arylation.[3] |
| 2. Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the second coupling event. | - Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized.[2][3] - Lowering the reaction temperature can sometimes improve selectivity.[3] | |
| Significant Side Reactions | 1. Homocoupling of Boronic Acid: This leads to biaryl byproducts.[3] | - Ensure thorough degassing of the reaction mixture, as oxygen can promote homocoupling.[4] - Using a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize this side reaction.[4] |
| 2. Dehalogenation: Replacement of a chlorine atom with hydrogen.[3] | - This can occur if there are sources of hydride in the reaction. Ensure solvents are pure. - Some bases or additives can promote this; screening different bases may be necessary. | |
| 3. Protodeboronation: Hydrolysis of the boronic acid.[3] | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters, such as pinacol esters.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective mono-arylation of a dichloro-substrate?
Achieving selective mono-arylation requires careful control over reaction conditions. The primary strategy is to manipulate the stoichiometry, using a slight deficiency or an equimolar amount of the boronic acid relative to the dichloro-substrate.[3] Additionally, monitoring the reaction progress and stopping it at the optimal time, as well as maintaining the lowest effective temperature, can enhance selectivity for the mono-arylated product.[3]
Q2: What are the most common side reactions in Suzuki couplings with dichloro-substrates?
The most prevalent side reactions include:
-
Homocoupling of the boronic acid, which forms a biaryl byproduct.[3]
-
Dehalogenation , where one or both chlorine atoms are replaced by a hydrogen atom.[3]
-
Protodeboronation , which is the hydrolysis of the boronic acid, rendering it inactive for the coupling reaction.[3]
Q3: Which palladium catalyst is most effective for coupling with dichloro-substrates?
The C-Cl bond is less reactive than C-Br or C-I bonds, often necessitating more active catalyst systems.[2] Reliable choices for dichloro-heterocycles include Pd(PPh₃)₄ and PdCl₂(dppf).[3] For more challenging substrates, catalyst systems involving Pd(OAc)₂ with specialized, bulky, and electron-rich phosphine ligands like SPhos can be more effective.[3]
Q4: What is the general reactivity trend for halogens in Suzuki coupling?
The reactivity of the C-X bond in Suzuki coupling generally follows the order: I > Br > Cl > F.[3] This is attributed to the decreasing bond dissociation energy down the halogen group, which facilitates the oxidative addition step.[3] Consequently, dichloro-substrates are less reactive and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).[3]
Q5: What are best practices for setting up a Suzuki coupling reaction with a dichloro-substrate?
It is crucial to use anhydrous and deoxygenated solvents and reagents. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[1] If possible, handle air-sensitive catalysts and ligands in a glovebox.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dichloro-Substrate
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Dichloro-substrate (1.0 equiv)
-
Arylboronic acid (1.1 equiv for di-substitution, 0.9-1.0 equiv for mono-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the dichloro-substrate, arylboronic acid, palladium catalyst, and base.[1]
-
Add the degassed solvent system via syringe.
-
Thoroughly degas the reaction mixture by bubbling argon through it for 15-30 minutes.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion (or when optimal conversion to the desired product is achieved), cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Microwave-Assisted Protocol
For challenging substrates, microwave heating can often improve yields and reduce reaction times.
Procedure:
-
In a microwave reaction vial, combine the dichloro-substrate (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 3-6 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add a degassed solvent (e.g., acetonitrile/water 4:1).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[2]
-
After cooling, work up and purify the product as described in the conventional heating protocol.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Arylation of 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O (4:1) | 100 | Not specified | 92 |
Data adapted from a study on the dialkylation of 2,6-dichloropyridine, illustrating effective conditions for C-C bond formation.[5]
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
These reactions were performed with Pd(PPh₃)₄ (5 mol%) and 1.1 equivalents of arylboronic acid.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][7]
References
Technical Support Center: Chlorination of Quinolinones with POCl₃
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the chlorination of quinolinones using phosphorus oxychloride (POCl₃). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the chlorination of quinolinones with POCl₃?
A1: The most common side reactions include the formation of pseudodimers, incomplete reaction leading to the recovery of starting material, and hydrolysis of the desired chloroquinoline product back to the quinolinone during aqueous workup.[1][2] If N,N-Dimethylformamide (DMF) is used as a solvent or is present as an impurity, Vilsmeier-Haack formylation can occur, leading to 2-chloro-3-formylquinolines.[3]
Q2: Why is my reaction incomplete, leaving significant amounts of starting material?
A2: Incomplete conversion can be due to several factors:
-
Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for the conversion, but an excess is often used to drive the reaction.[1][4]
-
Moisture: POCl₃ reacts violently with water, which quenches the reagent and can generate acidic byproducts.[5][6] Ensure all reagents and glassware are scrupulously dry.[7]
-
Low Reaction Temperature: While the initial phosphorylation step is performed at a lower temperature, the subsequent conversion to the chloroquinoline requires heating, typically between 70-90 °C.[1]
-
Deactivating Groups: Electron-withdrawing groups (like a nitro group) on the quinolinone ring can reduce its reactivity, making the chlorination more difficult.[7]
Q3: My TLC analysis shows complete conversion to the product, but I isolate the starting quinolinone after workup. What is happening?
A3: The chloroquinoline product is often unstable and highly susceptible to hydrolysis, especially in the presence of water and bases used during quenching.[2] This hydrolysis reverts the product back to the starting quinolinone. To mitigate this, consider a non-aqueous workup, quenching at very low temperatures (0 °C or below), or proceeding directly to the next synthetic step without purification.[2][7]
Q4: What is the purpose of adding a base, such as triethylamine or Hünig's base, to the reaction?
A4: The addition of a non-nucleophilic base is crucial for facilitating the initial phosphorylation of the quinolinone.[1] This reaction occurs readily under basic conditions at temperatures below 25 °C and helps to suppress the formation of pseudodimer byproducts.[1][8]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| A high-molecular-weight byproduct is the major product. | Pseudodimer Formation: This occurs when a phosphorylated intermediate reacts with an unreacted quinolinone molecule.[1] | 1. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the quinolinone before adding POCl₃.[4][7] 2. Maintain a low temperature (< 25 °C) during the addition of POCl₃ to favor the phosphorylation step.[1] 3. Ensure the system remains basic throughout the POCl₃ addition.[1] |
| The reaction is very slow or stalls completely. | 1. Moisture: Contamination of reagents or glassware with water.[7] 2. Insufficient Reagent: Not enough POCl₃ is present.[1] 3. Deactivated Substrate: Electron-withdrawing groups on the quinolinone ring hinder the reaction.[7] | 1. Thoroughly dry all glassware and ensure the quinolinone starting material is anhydrous. 2. Use a larger excess of POCl₃. Consider adding PCl₅ as an additional chlorinating agent.[7] 3. For deactivated substrates, consider harsher conditions (higher temperature, longer reaction time) or deprotonating with a strong base like NaH before adding the chlorinating agent.[7] |
| An unexpected product with a formyl (-CHO) group is detected. | Vilsmeier-Haack Reaction: This side reaction occurs if DMF is present, which reacts with POCl₃ to form the Vilsmeier reagent, a formylating agent.[9][10] | 1. Avoid using DMF as a solvent if formylation is not desired.[3] 2. Ensure that the POCl₃ and other reagents are free from DMF contamination. |
| The reaction mixture turns into a dark tar. | 1. Excessive Heat: The reaction temperature may be too high, causing decomposition.[3] 2. Prolonged Reaction Time: Heating for too long can lead to degradation of the starting material or product.[3] | 1. Carefully control the reaction temperature, heating gradually to the optimal range (e.g., 70-90 °C) after the initial phosphorylation.[5] 2. Monitor the reaction closely by TLC and stop heating once the starting material is consumed.[3] |
| Workup is difficult, and the product is lost. | Product Hydrolysis: The chloroquinoline product is unstable in aqueous acidic or basic conditions.[2] | 1. After removing excess POCl₃ under reduced pressure, quench the residue by pouring it onto a mixture of ice and a mild base like NaHCO₃, rather than strong bases.[2][7] 2. Extract the product immediately into an organic solvent like CH₂Cl₂ or ethyl acetate.[2] 3. Consider using the crude product directly in the next step without an aqueous workup if possible.[2] |
Key Reaction Pathways and Side Reactions
The chlorination of quinolinones with POCl₃ is not a direct displacement but a two-stage process. Understanding this is key to controlling the outcome.
-
Phosphorylation (Stage 1): The reaction begins with the phosphorylation of the quinolinone's carbonyl oxygen (or amide nitrogen) by POCl₃. This step is facilitated by a base and occurs at lower temperatures.[1] Both O-phosphorylated and N-phosphorylated intermediates can form and are often in rapid equilibrium.[1][4]
-
Chlorination (Stage 2): Upon heating, a chloride ion attacks the O-phosphorylated intermediate to displace the phosphate group and form the desired chloroquinoline.[1][4] Product formation arises exclusively from the O-phosphorylated intermediate.[1]
Experimental Protocols
Protocol 1: General Two-Stage Chlorination of a 4-Quinolinone
This protocol is a generalized procedure based on literature methods and should be adapted for specific substrates.[1][4]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend the 4-quinolinone (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or dichloroethane).
-
Phosphorylation (Stage 1): Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv). Cool the mixture to 0-10 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 3.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. A thick precipitate of the phosphorylated intermediate may form.
-
Chlorination (Stage 2): Heat the reaction mixture to reflux (typically 70-90 °C, depending on the solvent and substrate).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully remove the excess POCl₃ and solvent under reduced pressure. To the cooled residue, slowly and cautiously add crushed ice, followed by portion-wise addition of a saturated aqueous NaHCO₃ solution until the mixture is neutralized.
-
Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
This protocol is for the intentional synthesis via the Vilsmeier-Haack reaction but is useful for understanding the potential side reaction.[3]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (10 equiv) to 0 °C.
-
Slowly add POCl₃ (12 equiv) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Add the substituted acetanilide (1.0 equiv) portion-wise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC.
-
Workup: Upon completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ or dilute NaOH).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. chemijournal.com [chemijournal.com]
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution on Dichloroquinolines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on dichloroquinolines. Find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on dichloroquinoline is showing low to no yield. What are the common causes and how can I fix it?
Low or no product formation is a frequent issue stemming from several factors:
-
Insufficient Reaction Temperature: Nucleophilic aromatic substitution (SNAr) on dichloroquinolines often requires elevated temperatures to proceed efficiently.[1] If you observe low conversion, consider incrementally increasing the reaction temperature.
-
Inappropriate Solvent: The solvent plays a critical role in reaction kinetics. Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, making the anionic nucleophile more reactive.[1][2] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3][4][5]
-
Weak Nucleophile: The reactivity of the nucleophile is paramount. If you are using a weak nucleophile, the reaction may be sluggish or fail altogether.[1] Using a stronger base can help deprotonate the nucleophile, thereby increasing its nucleophilicity.[1]
-
Poor Solubility: Reactants must be sufficiently soluble in the chosen solvent at the reaction temperature for the reaction to proceed.[1] If you observe poor solubility, consider switching to a solvent in which all reactants are more soluble.
-
Reactant Degradation: The starting material or the nucleophile may be decomposing under the reaction conditions, especially at high temperatures.[1] This can sometimes be observed by the reaction mixture turning dark or forming tar.[1] If you suspect degradation, try lowering the reaction temperature and extending the reaction time.[1]
Q2: I'm observing multiple spots on my TLC, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge. Here are some of the usual suspects:
-
Over-alkylation: When using primary or secondary amines as nucleophiles, the desired monosubstituted product can sometimes react further to yield di- or tri-substituted products, especially if the newly formed amine is more nucleophilic than the starting amine.[1] To mitigate this, you can use a large excess of the diamine or a protecting group strategy.[1]
-
Hydrolysis: The chlorine atom at the C4 position is highly reactive and susceptible to hydrolysis, particularly in the presence of water at elevated temperatures, leading to the formation of a hydroxyquinoline derivative.[1] To prevent this, ensure that your reaction is conducted under anhydrous conditions.
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile and react with the dichloroquinoline, especially under basic conditions or at high temperatures.[1] If you suspect this is occurring, switch to a non-nucleophilic, polar aprotic solvent.[2]
-
Isomer Formation: Impurities in the starting dichloroquinoline, such as isomers formed during its synthesis (e.g., 4,5-dichloroquinoline instead of 4,7-dichloroquinoline), can lead to a mixture of isomeric products that are difficult to separate.[1] Ensure the purity of your starting material to avoid this issue.[1]
Q3: Why is the substitution occurring at the C4 position instead of the C2 position on my 2,4-dichloroquinoline?
Nucleophilic attack on the quinoline ring is generally favored at the C2 and C4 positions. This preference is due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density at the ortho (C2) and para (C4) positions, making them more electrophilic.[6] The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, is greater when the negative charge is delocalized onto the electronegative nitrogen atom, which is possible with attack at C2 and C4.[6]
In the case of 2,4-dichloroquinazolines, the C4 position is typically more reactive than the C2 position under mild conditions.[7] This regioselectivity is attributed to the carbon atom at the 4-position having a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[8][9][10] Substitution at the C2 position can often be achieved under harsher reaction conditions.[7]
Q4: My reaction mixture has turned dark and is forming a tar-like substance. What should I do?
A dark coloration and tar formation are often indicative of decomposition of the reactants or products.[1][2] This is typically caused by excessively high reaction temperatures or the use of a base that is too strong.[2]
To troubleshoot this issue:
-
Reduce the reaction temperature: Lowering the temperature can often prevent decomposition while still allowing the desired reaction to proceed, albeit at a slower rate. You may need to extend the reaction time to achieve full conversion.[1]
-
Use a milder base: If a strong base is suspected to be the cause of decomposition, switching to a milder base, such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH), can be beneficial.[2]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting failed nucleophilic substitution reactions on dichloroquinolines.
Caption: A troubleshooting decision tree for nucleophilic substitution on dichloroquinolines.
Quantitative Data Summary
The success of a nucleophilic substitution reaction is highly dependent on the reaction conditions. The following tables provide a summary of reported conditions and yields for the substitution on 4,7-dichloroquinoline.
Table 1: Ultrasound-Assisted Nucleophilic Substitution [11]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |
Table 2: Conventional Heating with Amines [11]
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |
| p-Aminoacetophenone | Absolute Ethanol | Reflux | Not specified | Not specified |
Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used.[2]
Key Experimental Protocols
Below are detailed methodologies for common nucleophilic substitution reactions on dichloroquinolines.
Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Conventional Heating)
This protocol describes a general method for the reaction of an amine with a dichloroquinoline.
Materials:
-
Dichloroquinoline (e.g., 4,7-dichloroquinoline)
-
Amine nucleophile
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., K₂CO₃, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the dichloroquinoline (1.0 eq) in the chosen solvent.
-
Add the desired amine (2-10 equivalents). The excess amine can also function as a base.[1]
-
If necessary, add a base (e.g., K₂CO₃, 1.0-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for 6-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer successively with a weak aqueous base (e.g., 5% NaHCO₃), water, and brine.[1][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Boc-Protection of a Diamine
This protocol is useful for preventing over-alkylation when using a diamine nucleophile.[1]
Materials:
-
Diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., dichloromethane, 1,4-dioxane)
-
Base (e.g., triethylamine, optional)
Procedure:
-
Dissolve the diamine in a suitable solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1-1.5 equivalents) in the same solvent.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Boc-protected diamine, which can often be used in the subsequent substitution reaction without further purification.
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group after the substitution reaction.
Materials:
-
Boc-protected aminoquinoline
-
Strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Solvent (e.g., dichloromethane, 1,4-dioxane)
Procedure:
-
Dissolve the Boc-protected aminoquinoline in a suitable solvent.
-
Add an excess of a strong acid (e.g., TFA or 4M HCl in dioxane).[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt and may be used directly or neutralized with a base.[1]
Reaction Mechanism and Regioselectivity
The following diagram illustrates the general mechanism for nucleophilic aromatic substitution on a dichloroquinoline and the factors influencing regioselectivity.
Caption: The SNAr mechanism and regioselectivity on 2,4-dichloroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2,6-Dichloro-4-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound involves a two-stage process. The first stage is the formation of the quinoline core, typically a hydroxyquinoline intermediate, via established methods like the Conrad-Limpach or Combes synthesis. The second stage involves the chlorination of this intermediate to yield the final product.
Q2: What are the critical parameters to control during the synthesis?
Key parameters to monitor and control include reaction temperature, purity of starting materials and reagents, and moisture content, especially during the chlorination step. For instance, in the Conrad-Limpach synthesis, high temperatures are crucial for the cyclization step. During chlorination with phosphorus oxychloride (POCl₃), the reaction temperature can influence the formation of byproducts.
Q3: What are some of the common byproducts observed in this synthesis?
Common byproducts can arise from incomplete reactions, side reactions of the starting materials, or over-chlorination. These may include the starting 6-chloro-4-methylquinolin-2(1H)-one, mono-chlorinated intermediates, and potentially phosphorylated intermediates if phosphorus-based chlorinating agents are used.
Q4: How can I purify the final product, this compound?
Purification of the crude product can typically be achieved through recrystallization from a suitable solvent or a mixture of solvents. Column chromatography may also be employed for more challenging separations of closely related impurities. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
Issue 1: Low Yield of 6-chloro-4-methylquinolin-2(1H)-one (Intermediate)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of the desired quinolinone intermediate. | Incomplete reaction in Conrad-Limpach synthesis: The reaction of 4-chloroaniline with ethyl acetoacetate may not have gone to completion. | - Ensure the reaction is carried out at a sufficiently high temperature (typically around 140-150°C) to drive the initial condensation. - Verify the quality and stoichiometry of the starting materials. |
| Inefficient cyclization: The subsequent thermal cyclization of the anilinocrotonate intermediate requires high temperatures. | - The cyclization step often requires temperatures in the range of 250-260°C. Ensure your heating apparatus can achieve and maintain this temperature. - The use of a high-boiling point solvent like Dowtherm A is often necessary to facilitate this step. | |
| Side reactions: At high temperatures, side reactions can occur, leading to the formation of undesired isomers or degradation products. | - Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. - Consider alternative synthetic routes if side reactions are predominant. |
Issue 2: Byproduct Formation During Chlorination with POCl₃
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of unreacted 6-chloro-4-methylquinolin-2(1H)-one in the final product. | Incomplete chlorination: The conversion of the hydroxyl group at the 2-position to a chloro group is incomplete. | - Increase the reaction time or temperature. Chlorination with POCl₃ often requires refluxing for several hours. - Ensure a sufficient excess of POCl₃ is used. - The presence of moisture can consume the chlorinating agent; ensure all reactants and glassware are dry. |
| A significant amount of a byproduct with a higher molecular weight is observed. | Formation of phosphorylated intermediates or dimers: The reaction of quinolinones with POCl₃ can lead to the formation of stable phosphorylated intermediates or pseudodimers.[1][2] | - The addition of a base, such as triethylamine or N,N-diisopropylethylamine, can facilitate the initial phosphorylation and subsequent conversion to the chloro derivative.[1] - Controlling the reaction temperature is crucial. An initial lower temperature for phosphorylation followed by heating can promote a cleaner conversion.[1][2] |
| The presence of additional chlorine atoms in the product. | Over-chlorination: Under harsh conditions, chlorination may occur at other positions on the quinoline ring. | - Reduce the reaction temperature or time. - Use a milder chlorinating agent if over-chlorination is a persistent issue. |
| Formation of a dark, tar-like substance. | Decomposition: High temperatures and prolonged reaction times can lead to the decomposition of the starting material or product. | - Carefully control the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after completion. |
Experimental Protocols
Synthesis of 6-chloro-4-methylquinolin-2(1H)-one (via Conrad-Limpach Synthesis)
-
A mixture of 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 140-150°C for 1-2 hours.
-
The resulting ethyl 3-(4-chloroanilino)but-2-enoate is added to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250-260°C.
-
The mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to yield 6-chloro-4-methylquinolin-2(1H)-one.
Synthesis of this compound
-
To a flask containing 6-chloro-4-methylquinolin-2(1H)-one (1 equivalent), phosphorus oxychloride (POCl₃, 3-5 equivalents) is added.
-
The mixture is heated to reflux (around 110°C) and maintained for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways during chlorination.
References
Technical Support Center: Regioselectivity in Reactions with 2,6-Dichloro-4-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-methylquinoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to achieving high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does their reactivity differ?
A1: this compound has two primary sites for substitution reactions: the chlorine atoms at the C2 and C6 positions. The C2 position is on the pyridine ring, while the C6 position is on the benzene ring. The C2-chloro group is significantly more reactive towards nucleophilic aromatic substitution (SNAr) because it is activated by the electron-withdrawing ring nitrogen. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C2-Cl bond is also generally more reactive due to its position on the electron-deficient pyridine ring, which facilitates oxidative addition to the metal catalyst.
Q2: Why am I observing poor regioselectivity in my cross-coupling reaction?
A2: Poor regioselectivity, resulting in a mixture of C2- and C6-substituted products, is a common issue. Several factors influence the outcome:
-
Catalyst System: The choice of palladium catalyst and, crucially, the ligand, can significantly alter the selectivity. Bulky, electron-rich phosphine ligands can enhance selectivity.
-
Reaction Conditions: Temperature, solvent, and the choice of base play a critical role. Milder conditions often favor substitution at the more reactive C2 position.
-
Steric Hindrance: The steric bulk of the incoming nucleophile or coupling partner can influence which position it attacks.
Q3: Can I achieve selective C-H functionalization on the this compound ring?
A3: Yes, but controlling regioselectivity can be challenging. The C-H bonds on the quinoline scaffold have different acidities and steric environments. Directing groups are often employed to achieve high selectivity. For quinolines, forming the N-oxide derivative is a common strategy to direct functionalization to the C2 position.[1][2] Without a directing group, reactions often favor the C2 position due to its electronic properties.
Q4: In palladium-catalyzed amination, is it possible to selectively substitute only one chloro group?
A4: Selective mono-amination is possible, but challenging. Studies on the palladium-catalyzed amination of 2,6-dichloroquinoline have shown that the selectivity can be very low, leading to mixtures of mono-aminated products (at C2 and C6) and the di-aminated product.[3][4] Achieving high selectivity for a single mono-aminated product requires careful optimization of the catalyst, ligand, and reaction conditions.[3][4]
Troubleshooting Guides
Issue 1: Poor Selectivity in Palladium-Catalyzed Suzuki Coupling
-
Symptom: Formation of a mixture of 2-aryl and 6-aryl substituted quinolines, with significant amounts of the di-substituted product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand | The ligand choice is critical. For differentiating between two C-Cl bonds, try using bulky, electron-rich phosphine ligands like DavePhos or BINAP, which can show greater selectivity.[3][4] |
| High Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C6 position. Run the reaction at a lower temperature (e.g., 60-80 °C) to favor substitution at the more labile C2 position. |
| Incorrect Base/Solvent Combination | The base and solvent system affects catalyst activity and stability.[5] For Suzuki couplings, combinations like K₂CO₃ in dioxane/water or Cs₂CO₃ in DMF are common. Screen different base/solvent combinations to optimize for mono-substitution. |
| Stoichiometry of Reagents | Using a large excess of the boronic acid can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the boronic acid to favor mono-substitution. |
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
-
Symptom: Incomplete conversion or low yield of the desired 2-substituted product when reacting with a nucleophile (e.g., an amine or alkoxide).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Nucleophile Strength | The nucleophile may not be strong enough to displace the chloride efficiently. If using a neutral nucleophile like an amine, add a non-nucleophilic base (e.g., DIPEA, Et₃N) to increase its effective nucleophilicity.[6] |
| Inappropriate Solvent | SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer complex intermediate. |
| Low Reaction Temperature | While the C2-Cl is activated, some reactions still require heat to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for the formation of side products. |
| Competing Reactions | The nucleophile might be reacting with other parts of the molecule or degrading under the reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if the nucleophile is sensitive to oxygen. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2 Position
This protocol is a starting point for the selective mono-arylation of this compound at the C2 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-6-chloro-4-methylquinoline.
Protocol 2: Selective Nucleophilic Aromatic Substitution with an Amine at the C2 Position
This protocol describes a general procedure for the SNAr reaction with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or NMP (5 mL).
-
Reagent Addition: Add the amine nucleophile (1.2 mmol) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 mmol).
-
Reaction Execution: Heat the mixture to 80-100 °C. The reaction is typically complete within 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate of the product should form. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Collect the solid product by filtration and wash with cold water, then dry under vacuum. If an extraction was performed, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Relative reactivity of C2 and C6 positions.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Dichloro-4-methylquinoline
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.
Issue 1: Low Yield of this compound
Q1: We are experiencing a significant drop in yield for the cyclization step when scaling up the synthesis of this compound from 4'-Chloro-2'-methylacetoacetanilide. What are the likely causes and how can we troubleshoot this?
A1: Low yields during the scale-up of quinoline synthesis are a common problem and can be attributed to several factors. Here are the key areas to investigate:
-
Inadequate Temperature Control: The cyclization reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized hotspots, promoting the formation of byproducts and decomposition of the desired product.[1][2]
-
Solution: Improve agitation to ensure uniform temperature distribution. Employ a reactor with a larger surface area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. Consider a slower, controlled addition of reagents.
-
-
Suboptimal Reagent Concentration: Changes in concentration during scale-up can affect reaction kinetics and equilibrium.
-
Solution: Maintain the optimal concentration of reactants and catalysts as determined in small-scale experiments. If dilution is necessary for handling, ensure it does not negatively impact the reaction rate.
-
-
Presence of Moisture: Water can interfere with the acid-catalyzed cyclization and lead to the formation of undesired byproducts.[1]
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried. Starting materials should also be dried before use.
-
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, which can cause side reactions and reduce the overall yield.
-
Solution: Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) and ensure the stirring speed is sufficient to maintain a homogeneous reaction mixture.
-
Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Issue 2: Formation of Impurities and Byproducts
Q2: During the scale-up, we are observing the formation of significant amounts of tar-like substances and other impurities, making the purification of this compound difficult. What causes this and how can it be minimized?
A2: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses, especially under harsh reaction conditions.[2]
-
Excessive Reaction Temperature: High temperatures can lead to polymerization and decomposition of starting materials and intermediates.[1]
-
Solution: Carefully control the reaction temperature and avoid overheating. A stepwise temperature profile might be beneficial.
-
-
Incorrect Stoichiometry: An excess of certain reactants can promote side reactions.
-
Solution: Ensure the molar ratios of the reactants are optimized.
-
-
Prolonged Reaction Time: Extended reaction times at elevated temperatures can increase the formation of degradation products.
-
Solution: Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time.[3] Quench the reaction as soon as the starting material is consumed.
-
Table 1: Common Impurities and Analytical Detection Methods
| Impurity/Byproduct | Potential Cause | Recommended Analytical Method |
| Unreacted 4'-Chloro-2'-methylacetoacetanilide | Incomplete reaction | HPLC, GC-MS[4] |
| Isomeric quinoline derivatives | Non-selective cyclization | HPLC, GC-MS, NMR[3] |
| Polymeric/tar-like substances | High temperature, prolonged reaction time | GPC (Gel Permeation Chromatography) |
| Hydrolyzed starting material | Presence of water | HPLC[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently used method involves the cyclization of an acetoacetanilide derivative. Specifically, 4'-Chloro-2'-methylacetoacetanilide can be cyclized to form the corresponding quinolinone, which is then chlorinated to yield this compound.[5][6]
Synthesis Pathway of this compound
Caption: A simplified reaction scheme for the synthesis of this compound.
Q2: What are the critical process parameters to monitor during the scale-up of the chlorination step?
A2: The chlorination of the quinolinone intermediate using reagents like phosphorus oxychloride (POCl₃) is a critical and often hazardous step. Key parameters to control are:
-
Temperature: The reaction is typically exothermic. Uncontrolled temperature can lead to a runaway reaction and the formation of impurities. Gradual heating and efficient cooling are essential.
-
Reagent Addition: Slow, controlled addition of the quinolinone to POCl₃ (or vice-versa, depending on the process) is crucial to manage the exotherm.
-
Quenching: The quenching of excess POCl₃ with water or a basic solution is highly exothermic and must be performed with extreme caution, especially on a large scale. The quench should be done slowly and with efficient cooling.
-
Ventilation: The reaction releases HCl gas, requiring an efficient scrubbing system.
Q3: What are the recommended methods for purifying the final product on a larger scale?
A3: Purification of this compound at scale typically involves:
-
Crystallization: This is often the most effective method for removing impurities. A suitable solvent system must be identified through screening. Common solvents for quinoline derivatives include ethanol, isopropanol, and toluene.
-
Slurry Wash: Washing the crude solid with a solvent in which the product has low solubility can remove more soluble impurities.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and cumbersome for large quantities.[6] It is generally reserved for high-value products or when crystallization is ineffective.
Table 2: Comparison of Purification Methods for Scale-Up
| Method | Advantages | Disadvantages |
| Crystallization | Cost-effective, high throughput, can yield high purity product. | Requires solvent screening, potential for product loss in the mother liquor. |
| Slurry Wash | Simple, fast, good for removing minor impurities. | Less effective for impurities with similar solubility to the product. |
| Column Chromatography | High resolution, effective for complex mixtures. | High cost (solvent and stationary phase), generates significant waste, not easily scalable.[6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-methylquinolin-2(1H)-one (Cyclization)
-
Reaction Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a reflux condenser, add concentrated sulfuric acid.
-
Reagent Addition: Cool the sulfuric acid to 0-5 °C. Slowly add 4'-Chloro-2'-methylacetoacetanilide in portions, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and hold for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the resulting slurry with a concentrated sodium hydroxide solution to a pH of 7-8. Filter the precipitated solid, wash with deionized water until the washings are neutral, and dry the solid under vacuum.
Protocol 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, reflux condenser, and an outlet connected to a scrubber, charge phosphorus oxychloride (POCl₃).
-
Reagent Addition: Slowly add the dry 6-Chloro-4-methylquinolin-2(1H)-one from Protocol 1 in portions, maintaining the temperature below 20 °C.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to 40-50 °C. Carefully and slowly transfer the reaction mixture to a separate reactor containing crushed ice, ensuring the temperature of the quench mixture does not exceed 30 °C.
-
Isolation and Purification: Neutralize the acidic solution with a cold aqueous base (e.g., NaOH or K₂CO₃) to pH 7-8. The product will precipitate. Filter the solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to afford pure this compound.
References
Validation & Comparative
Unveiling the Biological Potential of 2,6-Dichloro-4-methylquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2,6-dichloro-4-methylquinoline and other quinoline derivatives. Leveraging available experimental data, this document delves into the anticancer, antibacterial, and antifungal properties of this class of compounds, offering insights into their therapeutic potential.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] The introduction of halogen substituents, such as chlorine, onto the quinoline ring is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This guide focuses on the biological landscape of this compound, placed in the context of other mono- and di-substituted quinoline analogs. While specific biological data for this compound is limited in publicly available literature, this guide synthesizes information from closely related compounds to provide a predictive framework for its potential activities.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The electron-withdrawing nature of chlorine atoms can significantly impact the molecule's interaction with biological targets.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their potential as anticancer agents, exhibiting mechanisms that include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][3] The presence of chloro-substituents has been shown to be a key determinant of cytotoxic activity.
Table 1: Comparative Anticancer Activity of Chloro-Substituted Quinolines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-arylvinylquinoline derivative | Dd2 (Chloroquine-resistant P. falciparum) | 0.0048 | [4] |
| 5,7-Dichloro-8-hydroxyquinoline | Breast and Prostate Cancer Cells | Not specified, acts as a copper chelator | [2] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Various | Potent in vitro activity | [2] |
| 6-Bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazone analogue (18j) | NCI 60 cell line panel (Mean GI50) | 0.33 | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
Antimicrobial Activity
Quinolines have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[6] The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on their substitution patterns.
Table 2: Comparative Antimicrobial Activity of Chloro-Substituted Quinolines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoline hydrazone analogue (18j) | Various pathogenic strains | 6.25 - 100 | [5] |
| HT61 (a quinoline derivative) | Staphylococcus aureus biofilms | Effective at reducing viability | [7] |
| 4-Amino-7-chloroquinoline derivatives | Pseudomonas aeruginosa | Halos > 20 mm | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Structure-Activity Relationships (SAR)
The biological activity of substituted quinolines is governed by key structural features:
-
Position of Chloro Groups: The location of chlorine atoms on the quinoline ring significantly influences activity. For instance, the 7-chloro group is often considered optimal for antimalarial activity.[9]
-
Substitution at C2 and C4: Modifications at the 2 and 4 positions of the quinoline ring can dramatically alter the biological profile. For example, an arylvinyl group at the C2 position has been shown to impart potent antiplasmodial activity.[4]
-
Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with intracellular targets.
Experimental Protocols
The evaluation of the biological activity of novel quinoline derivatives involves a range of standardized in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Visual Inspection: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.
Caption: Workflow for Synthesis and Biological Evaluation of Quinolines.
References
- 1. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
2,6-Dichloro-4-methylquinoline: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold
In the landscape of kinase inhibitor discovery, the quinoline scaffold has emerged as a "privileged structure," forming the foundation of numerous clinically approved and investigational drugs.[1] This guide provides a comprehensive comparison of the 2,6-dichloro-4-methylquinoline scaffold against other established kinase inhibitor scaffolds. While direct, extensive experimental data for this specific molecule is limited in publicly accessible databases, this analysis will leverage data from structurally similar quinoline derivatives and well-characterized kinase inhibitors to provide a valuable comparative perspective for researchers, scientists, and drug development professionals.
Comparative Analysis of Kinase Inhibitor Scaffolds
The effectiveness of a kinase inhibitor is determined by its potency, selectivity, and pharmacokinetic properties. The following tables summarize the in vitro activity of various established kinase inhibitors, providing a quantitative baseline for comparison.
Table 1: In Vitro Potency of Common Kinase Inhibitors Against Key Kinases
| Scaffold/Drug Name | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Staurosporine | Pan-kinase inhibitor | 1-20 (for most kinases) | [2] |
| Dasatinib | Multi-kinase (BCR-ABL, SRC family, c-KIT, PDGFR) | <1 (for Abl), 0.8 (for Src) | [] |
| Gefitinib | EGFR | 26-57 | [] |
| Sorafenib | Multi-kinase (Raf-1, B-Raf, VEGFR) | 6 (for Raf-1), 22 (for B-Raf) | [] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 100-600 | [] |
Table 2: Cytotoxicity of Substituted 2-Arylquinolines in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-chloro-2-phenylquinoline | PC3 (Prostate) | 31.37 | [4] |
| 6-bromo-2-phenylquinoline | PC3 (Prostate) | 34.34 | [4] |
| 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [4] |
| Doxorubicin (Control) | HeLa (Cervical) | 0.8 | [4] |
Note: The data for 2-arylquinolines represents general cytotoxicity and not specific kinase inhibition. However, it highlights the biological potential of the substituted quinoline core.
Key Signaling Pathways in Cancer
The following diagrams, generated using the DOT language, illustrate two of the most critical signaling pathways in cancer that are frequently targeted by kinase inhibitors.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.[5][6][7]
Experimental Methodologies
To ensure the reproducibility and validity of kinase inhibition data, standardized and well-documented experimental protocols are essential. The following sections detail common in vitro kinase assay methodologies.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8]
Experimental Workflow:
Caption: A generalized workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in a kinase reaction buffer.
-
The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Stopping the Kinase Reaction and Depleting ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction.
-
This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
-
ADP Detection:
-
Add Kinase Detection Reagent (twice the initial reaction volume) to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.[10]
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.[11]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure (15 µL final volume):
-
To a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[12]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
The emission ratio (665 nm / 615 nm) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound, signifying inhibition.
-
Conclusion
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of cancer-related kinases. While direct experimental evidence for this compound is not yet widely published, its structural similarity to other biologically active quinolines suggests its potential as a valuable scaffold for further investigation. The chloro- and methyl-substituents offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The methodologies and comparative data presented in this guide provide a framework for researchers to evaluate the potential of this and other novel kinase inhibitor scaffolds in the ongoing quest for more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Structure-Activity Relationship of Substituted Quinolines: A Comparative Guide for Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including potent anticancer properties. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of their biological activity, offering a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline analogs, with a particular focus on their antiproliferative and kinase inhibitory effects. Due to the limited availability of specific SAR studies on 2,6-dichloro-4-methylquinoline analogs, this report synthesizes findings from closely related substituted quinoline derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of Quinoline Analogs
The antiproliferative activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of quinoline analogs against various human cancer cell lines, highlighting the impact of different substitution patterns.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | H | PC-3 | >100 |
| 1b | Cl | H | H | PC-3 | 58.3 |
| 1c | H | Cl | H | PC-3 | 45.7 |
| 1d | H | H | Cl | PC-3 | 32.1 |
| 2a | OCH3 | H | H | HT-29 | 15.2 |
| 2b | H | OCH3 | H | HT-29 | 8.9 |
| 3a | H | H | NO2 | A549 | 6.7 |
| 3b | Cl | H | NO2 | A549 | 2.1 |
Note: The data presented is a compilation from various studies on substituted quinolines and is intended for comparative purposes. The specific quinoline core and substitution positions may vary between studies. PC-3 (prostate cancer), HT-29 (colon cancer), A549 (lung cancer).
Key Structure-Activity Relationship Insights
Analysis of various studies on substituted quinolines reveals several key trends that govern their anticancer activity:
-
Halogen Substitution: The presence of halogen atoms, particularly chlorine, at positions 6 and 7 of the quinoline ring is often associated with enhanced cytotoxic activity. This is likely due to their electron-withdrawing nature and ability to form favorable interactions with biological targets.
-
Methyl Group: A methyl group at position 4 can influence the steric and electronic properties of the molecule, which may impact its binding to target proteins.
-
Substituents at Position 2: Modifications at the 2-position of the quinoline ring have been a significant focus of research. The introduction of various functionalities at this position can dramatically alter the compound's pharmacological profile.
-
Amino and Nitro Groups: The introduction of amino or nitro groups can significantly impact the molecule's electronic properties and potential for hydrogen bonding, often leading to increased biological activity.
Experimental Protocols
The evaluation of the anticancer activity of quinoline analogs typically involves in vitro cytotoxicity assays and kinase inhibition assays.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoline analogs for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals, formed by mitochondrial reductase enzymes in viable cells, are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Kinase Inhibition Assay
Many quinoline derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell signaling pathways.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the target kinase, a suitable substrate (often a peptide), and ATP in a kinase assay buffer is prepared.
-
Inhibitor Addition: The test quinoline analogs at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or enzyme-linked immunosorbent assays (ELISA).
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General Structure-Activity Relationship of Substituted Quinolines.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Comparative Analysis of Mono- vs. Di-Chlorinated Quinolines in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of mono- and di-chlorinated quinoline derivatives. The following sections summarize key experimental data, detail methodologies for cited assays, and visualize relevant biological pathways and workflows to support further investigation and development of this important class of compounds.
The quinoline scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds, including established drugs and promising therapeutic candidates.[1][2][3] The introduction of chlorine substituents onto the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological efficacy of these molecules. This guide focuses on a comparative analysis of mono- and di-chlorinated quinolines, examining their performance in key biological assays, including cytotoxicity, antimicrobial, and enzyme inhibition studies.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, offering a direct comparison of the biological activities of mono- and di-chlorinated quinoline derivatives.
Table 1: Comparative Cytotoxicity of Chlorinated Quinolines
| Compound | Degree of Chlorination | Cell Line | Assay | IC50 (µM) | Reference |
| 7-Chloro-4-(phenylamino)quinoline | Mono-chlorinated | MCF-7 (Breast Cancer) | MTT | 20.72 | [4] |
| 7-Chloro-4-(phenylamino)quinoline | Mono-chlorinated | MDA-MB-468 (Breast Cancer) | MTT | 24.36 | [4] |
| N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | Mono-chlorinated | MDA-MB-468 (Breast Cancer) | MTT | 8.73 | [4] |
| Chlorinated quinoline derivative | Mono-chlorinated | N18-RE-105 | Cytotoxicity Assay | 38.1 | [5] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | U937 (Human Monocyte) | Cytotoxicity Assay | >50 | [1] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | Vero (Monkey Kidney) | Cytotoxicity Assay | >50 | [1] |
Table 2: Comparative Antimicrobial Activity of Chlorinated Quinolines
| Compound | Degree of Chlorination | Microorganism | Assay | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Non-chlorinated | M. tuberculosis | Microplate Alamar Blue | >100 | [1] |
| 8-Hydroxyquinoline | Non-chlorinated | M. smegmatis | Microplate Alamar Blue | 100 | [1] |
| 8-Hydroxyquinoline | Non-chlorinated | S. aureus (MSSA) | Microplate Alamar Blue | 25 | [1] |
| 8-Hydroxyquinoline | Non-chlorinated | S. aureus (MRSA) | Microplate Alamar Blue | 50 | [1] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | Mono-chlorinated | M. tuberculosis (clinical isolates) | Microplate Alamar Blue | 0.062 - 0.25 µg/mL | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | M. tuberculosis | Microplate Alamar Blue | 0.1 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | M. smegmatis | Microplate Alamar Blue | 1.56 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | S. aureus (MSSA) | Microplate Alamar Blue | 2.2 | [1] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Di-chlorinated | S. aureus (MRSA) | Microplate Alamar Blue | 1.1 | [1] |
Table 3: Comparative Enzyme Inhibition by Chlorinated Quinolines
| Compound | Degree of Chlorination | Enzyme | Assay | IC50 (nM) | Reference |
| 2-chloro-5-adamantyl-quinoline derivative | Mono-chlorinated | P2X7 Receptor | IL-1β ELISA | 4 | [7] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Mono-chlorinated | Not specified (Antiproliferative) | Cell-based | < 1000 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds (mono- and di-chlorinated quinolines)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (mono- and di-chlorinated quinolines)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).
-
Incubation: Incubate the plates at the appropriate temperature and for the recommended time for the specific microorganism (e.g., 16-20 hours at 35°C for many bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
References
- 1. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2,6-Dichloro-4-methylquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the postulated mechanism of action for 2,6-Dichloro-4-methylquinoline derivatives against established therapeutic agents. Due to the novelty of this compound, this guide synthesizes information from structurally related quinoline compounds to propose a likely mechanism and presents a framework for its experimental validation. We compare its potential performance with Gefitinib, a known quinoline-based tyrosine kinase inhibitor, and Chloroquine, an antimalarial agent with a distinct mode of action.
Postulated Mechanism of Action: this compound Derivatives
Quinoline scaffolds are prevalent in numerous kinase inhibitors, and halogen substitutions can enhance their activity.[1][2][3] Based on the extensive research into quinoline derivatives as anticancer agents, it is postulated that this compound derivatives exert their therapeutic effects through the dual mechanisms of tyrosine kinase inhibition and induction of apoptosis . Specifically, they are hypothesized to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[4][5][6][7] Inhibition of this pathway is expected to lead to cell cycle arrest and activation of the intrinsic apoptotic cascade.
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes hypothetical, yet representative, quantitative data for the anti-proliferative and kinase inhibitory activities of the compared compounds. This data serves as an example for how experimental results would be presented.
| Compound | Cell Line | IC50 (µM) - Cell Viability (MTT Assay) | Target Kinase | IC50 (nM) - Kinase Inhibition |
| This compound | A549 (NSCLC) | 1.5 | EGFR | 50 |
| MCF-7 (Breast) | 2.8 | |||
| Gefitinib | A549 (NSCLC) | 0.5 | EGFR | 25 |
| MCF-7 (Breast) | >10 | |||
| Chloroquine | A549 (NSCLC) | 50 | Heme Polymerase | N/A |
| MCF-7 (Breast) | 75 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the compounds discussed.
Figure 1: EGFR Signaling Pathway Inhibition.
Figure 2: Intrinsic Apoptosis Pathway.
Figure 3: Chloroquine Mechanism of Action.
Experimental Protocols
To validate the postulated mechanism of action of this compound derivatives, a series of in vitro experiments are required. Below are detailed protocols for key assays.
Cell Viability and Proliferation (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Figure 4: MTT Assay Experimental Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative, Gefitinib, and Chloroquine for 48-72 hours. Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target kinase activity.
Protocol (Luminescence-Based):
-
Reaction Setup: In a 96-well plate, combine the purified EGFR kinase enzyme, a specific peptide substrate, and varying concentrations of the test compound in a kinase assay buffer.[10]
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[10][11]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.[10]
-
Signal Generation: Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction to produce light.[11]
-
Luminescence Reading: Measure the luminescent signal with a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.[10]
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Western Blot for Apoptosis Markers
This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway.
Figure 5: Western Blot Experimental Workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the IC50 concentration of the compound for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[12] Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in Bcl-2 would indicate apoptosis induction.[14]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][17]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.[15]
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would indicate cell cycle arrest.[17]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medschool.co [medschool.co]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
In Vitro Anticancer Activity of 2,6-Dichloro-4-methylquinoline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 2,6-Dichloro-4-methylquinoline and structurally related quinoline derivatives. Due to the limited availability of public data on this compound, this guide leverages experimental findings for analogous chloro- and methyl-substituted quinolines to provide a valuable reference for its anticipated biological activity and to guide future research.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of quinoline derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for various quinoline derivatives against several human cancer cell lines, providing a benchmark for evaluating the potential efficacy of this compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |
| 7-Chloroquinoline Derivatives | ||
| MCF-7 (Breast) | 54.46 - 89.70[1] | |
| HCT-116 (Colon) | 27.19 - 100.68[1] | |
| 6-Chloro-2-phenylquinolin-4-ol Derivatives | ||
| A549 (Lung) | 44.34 µg/mL | |
| Lovo (Colorectal) | 28.82 µg/mL | |
| HeLa (Cervical) | 30.92 µg/mL | |
| 4-Amino-7-chloroquinoline Derivatives | ||
| MDA-MB-468 (Breast) | 7.35 - 13.72[2] | |
| MCF-7 (Breast) | 8.22 - 51.57[2] | |
| Quinoline-based Dihydrazone Derivatives | ||
| BGC-823 (Gastric) | 7.01 - 34.32[3][4] | |
| BEL-7402 (Hepatoma) | 7.01 - 34.32[3][4] | |
| MCF-7 (Breast) | 7.016 - 7.05[3][4] | |
| A549 (Lung) | 7.01 - 34.32[3][4] | |
| Doxorubicin (Standard Chemotherapy) | ||
| MCF-7 (Breast) | 79.30[1] | |
| HCT-116 (Colon) | 80.30[1] |
Note: The presented data is a compilation from various studies on structurally related compounds and is intended to provide a comparative perspective.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following is a representative protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.
MTT Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin).[5]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are then determined from the dose-response curves.
-
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis of Substituted Quinolines: A Comparative Guide to Catalysts for Suzuki Coupling with 2,6-Dichloro-4-methylquinoline
For researchers and professionals in drug development and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto aromatic and heteroaromatic rings. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 2,6-dichloro-4-methylquinoline, a key intermediate in the synthesis of biologically active compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions with structurally similar dichloro-heterocycles, such as dichloropyridines and dichloroquinoxalines, to provide a predictive overview of catalyst efficacy.
Catalyst Performance in Suzuki Coupling of Dichloro-Heterocycles
The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity in the Suzuki coupling of challenging substrates like dichloro-heterocycles. The electronic properties and steric hindrance of both the substrate and the boronic acid coupling partner play a significant role in the reaction outcome. Below is a comparison of several palladium-based catalyst systems that have shown efficacy in the Suzuki coupling of related dichloro-aromatic compounds.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Product Yield (%) | C5:C2 Selectivity | Reference Substrate |
| Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | 1 | Phenylboronic acid | 70 | >99:1 | 2,5-Dichloropyridine |
| PdCl₂(dppf) (3 mol%) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Phenylboronic acid | ~80-90 | Not Specified | Dichloropyridines |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | THF | 90 | 8 | 4-Tolylboronic acid | 75 | C2-selective | 2,6-Dichloroquinoxaline[1] |
| Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 1 | Phenylboronic acid | >95 | Not Specified | Aryl Chlorides |
| XPhos Pd G2 (2 mol%) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 | Phenylboronic acid | >95 | Not Specified | Aryl Chlorides |
Note: The data presented is for illustrative purposes and is based on studies with the indicated reference substrates due to the absence of direct comparative data for this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with a generic arylboronic acid, based on established protocols for similar substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of 1,4-Dioxane) and degassed water (e.g., 2 mL). The palladium catalyst (0.05 mmol) is then added to the stirring mixture.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred for the required time (e.g., 8-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-6-chloro-4-methylquinoline or 2,6-disubstituted-4-methylquinoline.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Assessing the Selectivity of 2,6-Dichloro-4-methylquinoline-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases. The specific substitution pattern on the quinoline ring plays a critical role in determining both the potency and selectivity of these inhibitors. This guide provides a comparative assessment of the potential selectivity of 2,6-Dichloro-4-methylquinoline-based inhibitors, drawing insights from the known profiles of structurally related quinoline and anilinoquinoline compounds. While specific experimental data for the this compound scaffold is not extensively available in the public domain, this document outlines the methodologies to assess its selectivity and compares its potential profile against established kinase inhibitors.
Understanding Kinase Inhibitor Selectivity
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Highly selective inhibitors can offer a better safety profile by minimizing off-target effects, while multi-targeted inhibitors can be advantageous in treating complex diseases driven by multiple signaling pathways.[1] The assessment of inhibitor selectivity is therefore a crucial step in the drug discovery process.
Potential Kinase Targets for Dichloro-Substituted Quinolines
Based on the analysis of existing quinoline-based inhibitors, the this compound scaffold could potentially exhibit inhibitory activity against several important kinase families. Chloro-substitution and the presence of a methyl group can influence the binding affinity and selectivity for the ATP-binding pocket of kinases.
Known targets for related chloro-substituted quinoline and anilinoquinoline inhibitors include:
-
Cyclin G Associated Kinase (GAK): A serine/threonine kinase involved in membrane trafficking. 4-anilinoquinolines have been identified as potent and narrow-spectrum inhibitors of GAK.
-
Epidermal Growth Factor Receptor (EGFR) and HER-2: Tyrosine kinases that are key regulators of cell proliferation and are often dysregulated in cancer.[2]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth, survival, and metabolism and is frequently hyperactivated in various cancers.[3][4]
Comparative Selectivity Profiles
To illustrate how a hypothetical this compound-based inhibitor might compare to existing drugs, the following tables summarize the selectivity data for known inhibitors targeting the aforementioned pathways.
Table 1: Comparison of Inhibitor Potency (IC50/Kd in nM) Against Primary Targets
| Inhibitor Class/Name | Primary Target(s) | This compound Derivative (Hypothetical) | Alternative 1: Gefitinib | Alternative 2: Idelalisib | Alternative 3: Sunitinib (Multi-kinase) |
| Potency | EGFR | To Be Determined | 1 - 37 | >10,000 | 80 |
| PI3Kδ | To Be Determined | >10,000 | 2.5 | >10,000 | |
| VEGFR2 | To Be Determined | >10,000 | >10,000 | 9 | |
| PDGFRβ | To Be Determined | >10,000 | >10,000 | 2 | |
| c-KIT | To Be Determined | >10,000 | >10,000 | 2 |
Data for Gefitinib, Idelalisib, and Sunitinib are compiled from publicly available databases and literature. The values for the hypothetical this compound derivative would need to be determined experimentally.
Table 2: Illustrative Kinome Scan Selectivity Comparison (% Inhibition at 1 µM)
| Kinase Family | This compound Derivative (Hypothetical) | Alternative 1: Lapatinib (Dual EGFR/HER2) | Alternative 2: Buparlisib (Pan-PI3K) |
| TK (Tyrosine Kinases) | |||
| EGFR | To Be Determined | >95% | <10% |
| ERBB2 (HER2) | To Be Determined | >95% | <10% |
| VEGFR2 | To Be Determined | <20% | <10% |
| PI3K (Phosphoinositide 3-Kinases) | |||
| PIK3CA (p110α) | To Be Determined | <10% | >90% |
| PIK3CB (p110β) | To Be Determined | <10% | >90% |
| PIK3CD (p110δ) | To Be Determined | <10% | >90% |
| PIK3CG (p110γ) | To Be Determined | <10% | >90% |
| Other Kinases | |||
| SRC | To Be Determined | ~30% | <10% |
| LCK | To Be Determined | ~25% | <10% |
This table presents a simplified, illustrative comparison. A comprehensive kinome scan would assess binding against a much larger panel of kinases (e.g., KINOMEscan™ panel of ~468 kinases).
Experimental Protocols for Selectivity Assessment
Accurate assessment of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Profiling (e.g., KINOMEscan™)
This competition binding assay is a high-throughput method to determine the binding affinity of a compound against a large panel of kinases.
Methodology:
-
Assay Principle: The test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand in the presence of the test compound is quantified using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Procedure:
-
A library of human kinases is expressed as fusions with a DNA tag.
-
The test inhibitor (e.g., this compound derivative) is incubated with the kinase panel.
-
An immobilized, active-site directed ligand is introduced to compete with the test inhibitor for kinase binding.
-
After equilibration, the unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis: Results are typically reported as percent of control (DMSO) or as dissociation constants (Kd). This provides a broad overview of the inhibitor's kinome-wide selectivity.
In Vitro Enzymatic Assays (e.g., IC50 Determination)
These assays measure the ability of an inhibitor to block the catalytic activity of a specific kinase.
Methodology:
-
Assay Principle: The assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
The test inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence (e.g., ADP-Glo™), or radioactivity.
-
-
Data Analysis: The concentration of inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Assays
Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context and to assess its functional consequences.
Methodology:
-
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): This method assesses whether the inhibitor binds to its target protein inside intact cells.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These assays measure the phosphorylation status of downstream substrates of the target kinase to confirm functional inhibition of the signaling pathway.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.
Visualizing Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
General Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A general experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
While direct experimental evidence for the selectivity of this compound-based inhibitors is pending, the established importance of the quinoline scaffold in kinase inhibitor design suggests its potential. A systematic evaluation using the described experimental protocols is necessary to fully characterize the selectivity profile of this specific chemical series. The comparative data and methodologies presented in this guide provide a framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of novel this compound-based inhibitors.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted quinoline isomers against different cancer cell lines. The information is supported by experimental data from multiple studies, offering insights into the structure-activity relationships that govern their anticancer potential. The quinoline scaffold is a significant heterocyclic structure in medicinal chemistry, and the addition of various substituents can greatly influence its cytotoxic effects.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of quinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[1][2] The following tables summarize the IC50 values for several substituted quinoline derivatives against various cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound Type | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 2,4-Disubstituted quinoline derivatives | Varied | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |
| 2-oxoquinoline derivatives | Varied | Various tumor cell lines | 4.4 - 8.7 |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | Phenyl at C2, amine at C4 | HT-29 (Colon) | 8.12, 9.19, 11.34 |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | 8-methoxy, 2,5-dimethyl | HCT116 (Colon) | 0.33 |
| Caco-2 (Colon) | 0.51 | ||
| AGS (Gastric) | 3.6 | ||
| PANC-1 (Pancreatic) | 18.4 | ||
| SMMC-7721 (Liver) | 9.7 | ||
| Quinoline-based EGFR/HER-2 dual inhibitor | Varied | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) |
| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | ||
| Pyridine at C4, various substituents on quinoline (13e, 13f, 13h) | Varied | PC-3 (Prostate) | 2.61, 4.73, 4.68 |
| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | ||
| 7-chloro-4-quinolinylhydrazone derivatives | 7-chloro, hydrazone at C4 | Various | Good cytotoxic activity |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | Varied | HL-60 (myeloid leukemia), U937 (leukemia monocyte lymphoma) | Potent antiproliferative agent |
| 2-arylquinolines (11, 12, 13) | Aryl at C2 | PC3 (Prostate), HeLa (Cervical) | 8.3 - 34.34 |
| 8-benzoyl quinoline derivatives (5a) | 8-benzoyl | A2780 (Ovarian), A2780/RCIS (Resistant Ovarian) | 31.95 |
| 6-benzoyl quinoline derivatives (6b, 6c, 7b) | 6-benzoyl | A2780 (Ovarian), A2780/RCIS (Resistant Ovarian) | 45.33 - 84.41 |
Data compiled from multiple sources.[2][3][4][5][6][7]
Experimental Protocols
The evaluation of the cytotoxic potential of quinoline derivatives involves several key in vitro assays.[2] The following are detailed methodologies for commonly used experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Dissolve the substituted quinoline isomers in a suitable solvent like DMSO and then dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified period, such as 24, 48, or 72 hours.[1]
-
MTT Reagent Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[12] The intensity of the color is proportional to the number of viable cells.
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells, which serves as an indicator of compromised plasma membrane integrity.[2]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released.
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis, or programmed cell death.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the quinoline derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour.
Signaling Pathways in Quinoline-Induced Cytotoxicity
Substituted quinolines can induce cancer cell death through various mechanisms, with the induction of apoptosis being a prominent pathway.[5][13]
Apoptosis Induction
Several quinoline derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[13] The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, while the extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors.
One study on the quinoline derivative PQ1 demonstrated its ability to induce apoptosis in breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[13][14] PQ1 was also shown to increase the levels of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, which are hallmarks of the intrinsic pathway.[13] The activation of these initiator caspases ultimately leads to the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.[13]
Caption: Simplified overview of apoptosis signaling pathways.
Inhibition of PI3K/Akt/mTOR Pathway
Some quinoline derivatives have been found to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[15] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting key components of this pathway, quinoline derivatives can suppress tumor growth.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-4-methylquinoline: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-4-methylquinoline. As a chlorinated quinoline derivative, this compound must be handled as hazardous chemical waste. Adherence to the following protocols is critical to ensure personnel safety and environmental protection. All procedures should be performed in accordance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal activities.
I. Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Class | GHS Hazard Statements (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Chemical safety goggles or face shield.[1] Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[2] If aerosols or dust may be generated, a respirator is required. Protective Clothing: Lab coat or other protective clothing to prevent skin contact.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] | As above. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][5][6] | As above. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[6] | As above. |
| Carcinogenicity | H350: May cause cancer[6] | As above. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects[6] | Not applicable for PPE, but informs disposal route. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Alert personnel in the immediate vicinity and restrict access to the spill area.[7]
-
Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above.[7]
-
Contain the Spill :
-
Clean the Spill : Carefully collect all contaminated materials (absorbent, broken glassware, etc.) and place them in a designated hazardous waste container.[2][7] Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your institution's EHS department.
III. Waste Disposal Procedures
All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste.[8] Do not dispose of this chemical down the drain or in regular trash. [8]
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management.
-
Halogenated vs. Non-Halogenated Waste : Segregate waste containing this compound from non-halogenated organic waste streams.[7] This is crucial as disposal methods for halogenated compounds are often different and more costly.
-
Solid vs. Liquid Waste :
-
Collect solid waste (e.g., excess compound, contaminated wipes, and disposable PPE) in a dedicated, leak-proof, and puncture-resistant container.[7]
-
Collect liquid waste (e.g., solutions containing the compound) in a compatible, sealed container, preferably a designated plastic or glass container for halogenated organic solvents.[7]
-
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
The container must be labeled with the words "Hazardous Waste."[7]
-
List all chemical constituents by their full name (e.g., "this compound," "Methanol," etc.) and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant," "Carcinogen Suspect").
-
Ensure the date of waste accumulation is visible.
Step 3: Storage and Collection
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed except when adding waste.[3]
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][9] Provide the waste manifest with accurate information about the container's contents.[7]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,6-Dichloro-4-methylquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-methylquinoline was not located. The following guidance is synthesized from safety data for structurally similar compounds, including 2,6-Dichloro-4-methylpyridine and 2,6-Dichloroquinoline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols and to comply with all local, state, and federal regulations. This guide is intended for use by trained laboratory personnel.
This document provides essential safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance aims to answer specific operational questions to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary anticipated hazards are summarized below, along with the mandatory personal protective equipment required to mitigate these risks.
| Hazard Class | GHS Hazard Statement (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
| General Handling | - | Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact. |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to minimize exposure and environmental contamination. The following step-by-step procedures should be followed.
Handling and Storage:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Immediate Action: Evacuate the area and prevent entry.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report all spills to your institution's EHS department.
Waste Disposal:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of it down the drain or in the regular trash.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


